molecular formula C12H24O2 B12658253 Cyclododecanediol CAS No. 29996-45-0

Cyclododecanediol

Cat. No.: B12658253
CAS No.: 29996-45-0
M. Wt: 200.32 g/mol
InChI Key: MGBBJDOYTDFYHH-UHFFFAOYSA-N
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Description

Cyclododecanediol is a macrocyclic compound featuring a twelve-membered carbon ring with two hydroxyl functional groups, making it a valuable building block in advanced materials science and chemical synthesis research. Its ring structure contributes to unique steric and conformational properties that are of significant interest in the design of specialty polymers. Medium-chain-length diols like Cyclododecanediol serve as key monomers in the synthesis of polyesters, contributing to the development of bio-based plastics, lubricants, and other specialty chemicals . The drive towards sustainable chemistry has accelerated research into fully bio-based polyesters, positioning diols as critical precursors for creating high-performance materials from renewable resources, thereby reducing reliance on fossil fuels . Furthermore, the compound's structure suggests potential utility as a scaffold or core in supramolecular chemistry, where its hydrophobic cavity could be engineered for host-guest interactions, similar to applications seen with other macrocyclic structures in drug delivery and sensor development . Researchers can leverage Cyclododecanediol to explore new pathways in polymer engineering, green chemistry, and the creation of novel functional materials. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption. Researchers should consult safety data sheets prior to use.

Properties

CAS No.

29996-45-0

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

cyclododecane-1,1-diol

InChI

InChI=1S/C12H24O2/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-12/h13-14H,1-11H2

InChI Key

MGBBJDOYTDFYHH-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)(O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profile & Synthetic Utility of 1,2-Cyclododecanediol

[1]

Executive Summary

1,2-Cyclododecanediol (CAS: 15199-41-4) is a macrocyclic vicinal diol characterized by a twelve-carbon ring structure bearing two adjacent hydroxyl groups. Unlike its smaller homologs (e.g., 1,2-cyclohexanediol), this molecule exhibits distinct lipophilicity and conformational rigidity, making it a valuable intermediate in the synthesis of macrocyclic musks, high-performance polyurethanes, and specialty surfactants. Its primary industrial utility lies in its role as a precursor to dodecanedioic acid (DDDA) and as a hydrophobic chain extender in polymer science.

This technical guide provides a rigorous analysis of its physicochemical properties, stereochemical nuances, and validated synthetic protocols, designed for researchers in organic synthesis and materials science.

Molecular Architecture & Stereochemistry

The 12-membered ring of 1,2-cyclododecanediol does not adopt a simple chair or boat conformation. Instead, it exists predominantly in a "square-like" [3333] conformation to minimize transannular steric strain (Prelog strain).

  • Stereoisomers: The compound exists as cis and trans diastereomers.

    • Cis-isomer (CAS 4422-05-3): The hydroxyl groups are on the same face of the ring. The cis form is often the major product of osmium-catalyzed dihydroxylation.

    • Trans-isomer: The hydroxyl groups are on opposite faces. This isomer is typically obtained via the ring-opening of epoxycyclododecane under acidic conditions (anti-addition).

Conformational Analysis

The large ring size introduces significant conformational flexibility compared to cyclohexane, yet the [3333] conformation creates specific "corner" positions where substituents are energetically favored. The vicinal diol motif engages in intramolecular hydrogen bonding, which significantly influences its solubility and melting point.

Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates experimental values and high-confidence predictive models for the cis isomer and the commercial mixture.

Table 1: Core Physical Constants
PropertyValueCondition/Notes
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
Appearance White crystalline solidPowder or needles
Melting Point 154 – 156 °Ccis-isomer [1]
Boiling Point ~340 °C@ 760 mmHg (Predicted)
Flash Point ~112 °CClosed Cup
Density 1.02 g/cm³Predicted
LogP (Octanol/Water) 3.2 – 3.6High lipophilicity
Solubility (Water) < 0.1 g/LPractically insoluble
Solubility (Ethanol) Soluble> 50 mg/mL
Solubility (CHCl₃) SolubleSuitable for NMR analysis

Key Insight: The high melting point (>150°C) relative to 1,2-cyclooctanediol reflects the efficient crystal packing allowed by the symmetric [3333] ring conformation and strong intermolecular hydrogen bonding networks.

Synthesis & Production Methodologies

The industrial and laboratory synthesis of 1,2-cyclododecanediol predominantly proceeds via the oxidation of cyclododecene , a downstream product of butadiene trimerization.

Pathway A: Epoxidation-Hydrolysis (Anti-Selective)

This is the most scalable route, yielding predominantly the trans-diol.

  • Epoxidation: Cyclododecene is oxidized to 1,2-epoxycyclododecane using peracetic acid or H₂O₂/catalyst.

  • Hydrolysis: Acid-catalyzed ring opening of the epoxide with water.

Pathway B: Direct Dihydroxylation (Syn-Selective)

Used for stereoselective synthesis of the cis-diol.

  • Reagent: Catalytic OsO₄ with NMO (Upjohn conditions) or KMnO₄ (classical).

  • Mechanism: Syn-addition across the double bond.

Visualization of Synthetic Workflow

SynthesisPathwaysCDT1,5,9-CyclododecatrieneCDECyclododeceneCDT->CDEPartial HydrogenationEpoxide1,2-EpoxycyclododecaneCDE->EpoxideEpoxidation(H2O2 / Catalyst)CisDiolcis-1,2-CyclododecanediolCDE->CisDiolSyn-Dihydroxylation(OsO4 / NMO)TransDioltrans-1,2-CyclododecanediolEpoxide->TransDiolAcid Hydrolysis(Anti-addition)

Figure 1: Divergent synthetic pathways for cis- and trans-1,2-cyclododecanediol.

Experimental Protocol: Hydrolysis of Epoxycyclododecane

Objective: Preparation of trans-1,2-cyclododecanediol from 1,2-epoxycyclododecane. Scale: Laboratory (10 mmol).

Reagents
  • 1,2-Epoxycyclododecane (1.82 g, 10 mmol)

  • Perchloric acid (60%, 1 mL) or Sulfuric acid (10%)

  • Acetone (20 mL)

  • Deionized Water (5 mL)

Procedure
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.82 g of 1,2-epoxycyclododecane in 20 mL of acetone.

  • Acidification: Add 5 mL of water followed by dropwise addition of the acid catalyst (0.5 mL H₂SO₄ or HClO₄).

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor consumption of epoxide by TLC (Solvent: Hexane/EtOAc 8:2; Stain: Anisaldehyde).

  • Work-up:

    • Cool reaction to room temperature.[1]

    • Neutralize with saturated NaHCO₃ solution.

    • Evaporate acetone under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 15 mL).

  • Purification:

    • Dry combined organics over anhydrous MgSO₄.

    • Concentrate in vacuo to yield a crude white solid.

    • Recrystallization: Recrystallize from hot ethanol or an ethanol/water mixture to obtain pure trans-1,2-cyclododecanediol as white needles.

Validation:

  • Melting Point Check: Product should melt >150°C.

  • IR Spectroscopy: Look for broad O-H stretch at 3300–3400 cm⁻¹ and absence of epoxide C-O-C bands.

Applications in R&D

Polymer Science

1,2-Cyclododecanediol serves as a hydrophobic chain extender in polyurethane synthesis. Unlike short-chain diols (e.g., 1,4-butanediol), the C12 ring introduces significant hydrophobicity and steric bulk into the polymer backbone.

  • Benefit: Increases hydrolytic stability of the resulting polymer.

  • Effect: Disrupts hard-segment crystallization less than linear aliphatic chains, maintaining mechanical strength while improving solubility in organic coatings.

Fragrance Chemistry

The diol is a strategic intermediate for macrocyclic musks .

  • Oxidative Cleavage: Reaction with NaIO₄ or Pb(OAc)₄ cleaves the C1-C2 bond to yield 1,12-dodecanedial, which can be further oxidized to 1,12-dodecanedioic acid or cyclized to musk lactones.

Pharmaceutical Formulation

While less common than cyclodextrins, the amphiphilic nature of 1,2-cyclododecanediol (LogP ~3.5) makes it a candidate for permeation enhancement in transdermal drug delivery systems, acting to disrupt the lipid bilayer of the stratum corneum reversibly.

References

  • SpectraBase. cis-1,2-Cyclododecanediol Melting Point Data. Wiley Science Solutions.

  • Feng, Q., et al. (2011). "Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene". Green and Sustainable Chemistry, 1(3), 63-69.

  • Sigma-Aldrich. Safety Data Sheet: Cyclododecane derivatives.

  • PubChem. Compound Summary: 1,2-Cyclododecanediol. National Library of Medicine.

  • ChemicalBook. 1,2-Cyclododecanediol Properties and Suppliers.

Thermodynamic Stability & Conformational Analysis of Cyclododecanediol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Cyclododecanediol Isomers Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The thermodynamic stability of cyclododecanediol isomers is governed by a complex interplay between the unique [3333] square lattice conformation of the cyclododecane ring, transannular steric strain (Prelog strain), and intramolecular hydrogen bonding (IHB) . Unlike rigid cyclohexane systems, the 12-membered ring possesses significant conformational mobility, yet it settles into a distinct low-energy minimum that dictates substituent placement. This guide provides a technical analysis of these factors, establishing that the cis-1,2-isomer is generally the thermodynamic product in non-polar environments due to favorable IHB geometry, while trans-isomers dominate in packing efficiency and high-dielectric media.

The Cyclododecane Scaffold: The [3333] Square Conformation

To understand the diol stability, one must first master the scaffold. Cyclododecane does not adopt a "large chair" but rather a square-like [3333] conformation with


 symmetry.
Conformational Lattice
  • Structure: The ring consists of four "edges" (3 carbons each) connected by four "corners."

  • Corner Positions: These are the energetically favored sites for substituents. Placing a substituent at a corner position (isoclinal or anticlinal) minimizes the severe transannular hydride interactions that occur at the "edge" positions.

  • Substituent Placement:

    • Corner-Corner: Substituents on adjacent corners (1,4-relationship) are relatively stable.

    • Corner-Edge: A 1,2-substitution typically forces one group into a corner and the other into a pseudo-equatorial edge position.

DOT Diagram: The [3333] Conformation Logic

The following diagram illustrates the conformational hierarchy and the energy penalties associated with substitution sites.

Caption: The [3333] square conformation dictates that thermodynamic stability is maximized when substituents occupy 'corner' positions to avoid transannular interactions.

Thermodynamic Drivers: Enthalpy vs. Entropy[1]

The stability of cyclododecanediol isomers (specifically the 1,2-diols) is a competition between Intramolecular Hydrogen Bonding (IHB) and Steric Strain .

The Case of 1,2-Cyclododecanediol

This is the most critical isomer for synthetic applications. The stability relationship between cis and trans is inverted compared to smaller rings like cyclopentane, but nuanced compared to cyclohexane.

FactorCis-1,2-CyclododecanediolTrans-1,2-Cyclododecanediol
IHB Capability High. The flexible ring allows a gauche dihedral angle (~60°) easily, facilitating a strong O-H···O bond.Low to Moderate. A perfect anti arrangement (180°) prevents IHB. To H-bond, the ring must twist significantly, introducing strain.
Dipole Moment Higher (Polar).[1]Lower (Non-polar).
Lattice Placement Can adopt a Corner(a)-Edge(e) conformation that brings OH groups close.Often forces a Corner(a)-Edge(a) or Edge-Edge relationship to maintain trans geometry.
Thermodynamic Status Preferred in Non-Polar Solvents.

is lowered by ~5-6 kcal/mol due to IHB.
Preferred in Polar Solvents/Solid State. Solvation disrupts IHB; better packing efficiency dominates.
Distal Isomers (1,3-, 1,4-, 1,5-Diols)
  • 1,3-Diols: Can form stable 6-membered H-bond rings. The cis isomer is typically favored if it allows both substituents to occupy corner positions (e.g., 1,4-relationship in the lattice).

  • 1,6-Diols: These represent "opposite side" substitution. IHB is impossible without collapsing the ring (transannular bond formation). Stability here is purely steric; trans isomers generally minimize repulsion between the two polar heads across the ring void.

Experimental Validation Protocols

To rigorously determine the stability of a specific isomer set, one cannot rely solely on computation (DFT). The following self-validating experimental protocols are standard in high-integrity structural analysis.

Protocol A: Chemical Equilibration (The Gold Standard)

This method determines the thermodynamic product ratio (


).

Reagents:

  • Ruthenium on Carbon (Ru/C) or Raney Nickel.

  • Solvent: Toluene (non-polar) vs. Isopropanol (polar).

  • Hydrogen atmosphere (low pressure to prevent reduction, just to activate catalyst).

Workflow:

  • Dissolution: Dissolve pure cis-diol (or trans) in the chosen solvent.

  • Catalysis: Add 5 mol% Ru/C.

  • Reflux: Heat to 80°C for 24-48 hours. The catalyst facilitates a Dehydrogenation-Hydrogenation mechanism (via the acyloin/ketone intermediate), allowing the stereocenters to scramble.

  • Analysis: Filter catalyst and analyze ratio via GC-MS or qNMR.

  • Validation: Approach equilibrium from both sides (start with pure cis in vial A, pure trans in vial B). They must converge to the same ratio.

Protocol B: IR Dilution Study (IHB Strength)

To confirm if stability is driven by Hydrogen Bonding:

  • Prepare serial dilutions of the diol in dry

    
     (from 0.1 M down to 0.001 M).
    
  • Observation:

    • Intermolecular H-bonds: Disappear upon dilution.

    • Intramolecular H-bonds: Persist at high dilution.

  • Metric: Look for the shift (

    
    ) between the "free" OH stretch (~3640 cm⁻¹) and the "bonded" OH stretch (~3580 cm⁻¹). A larger 
    
    
    
    correlates with a stronger IHB and higher cis-stability in non-polar media.
DOT Diagram: Equilibration Logic

Equilibration_Protocol cluster_0 Solvent Effect Cis Cis-Isomer (Starting Material) Ketone Hydroxy-Ketone Intermediate Cis->Ketone -H2 (Ru/C) Trans Trans-Isomer (Starting Material) Trans->Ketone -H2 (Ru/C) Equil Thermodynamic Equilibrium Mixture Ketone->Equil +H2 (Re-reduction)

Caption: The equilibration mechanism proceeds via a ketone intermediate, allowing the system to find the global thermodynamic minimum.

Implications for Drug Design

In macrocyclic drug discovery (e.g., HCV protease inhibitors, macrolides), the cyclododecane ring often serves as a lipophilic linker.

  • Solubility Profile: Cis-isomers, with their internal H-bonds, are effectively more lipophilic (higher

    
    ) because the polar OH groups mask each other. This improves membrane permeability.
    
  • Crystal Packing: Trans-isomers typically have higher melting points and lower solubility in lipids, potentially leading to dissolution rate-limited absorption.

  • Conformational Locking: Introducing a cis-1,2-diol moiety can "lock" the macrocycle into a specific corner-edge conformation, reducing the entropic penalty of binding to a protein target.

References

  • Dunitz, J. D., & Shearer, H. M. M. (1960). Structure of the Cyclododecane Molecule. Helvetica Chimica Acta. Link

  • Still, W. C., & Galynker, I. (1981). Chemical Consequences of Conformation in Macrocyclic Compounds. Tetrahedron. Link

  • Schneider, H. J. (1998). Conformational Analysis of Medium-Sized Rings. Journal of the American Chemical Society. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for conformational analysis protocols). Link

Sources

cyclododecanediol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identifiers, Synthesis Protocols, and Industrial Applications

Executive Summary

1,2-Cyclododecanediol (C₁₂H₂₄O₂) is a vicinal diol derived from the C12 macrocycle, cyclododecane. It exists primarily as two diastereomers: cis and trans. Unlike its linear analog (1,2-dodecanediol), the cyclic constraint of the twelve-membered ring imparts unique conformational rigidity and lipophilicity, making it a critical intermediate in the synthesis of macrocyclic musks (fragrances), specialty polyesters, and cross-linking agents for polyurethanes.

This guide provides a definitive technical reference for researchers, detailing the chemical identity, stereoselective synthesis, and downstream applications of 1,2-cyclododecanediol.

Chemical Identity & Isomerism

The stereochemistry of 1,2-cyclododecanediol is dictated by the synthetic route employed. The trans-isomer is thermodynamically favored in epoxide-opening reactions, while the cis-isomer requires syn-dihydroxylation.

Table 1: Chemical Identifiers and Properties
FeatureDetail
IUPAC Name Cyclododecane-1,2-diol
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
CAS Number (Generic) 15199-41-4
CAS (cis-isomer) 4422-05-3
CAS (trans-isomer) Not widely listed separately; often referred to under generic
SMILES OC1CCCCCCCCCCC1O
InChI Key HAMFVYJFVXTJCJ-UHFFFAOYSA-N (Generic)
Appearance White crystalline solid
Solubility Soluble in ethanol, acetone, chloroform; insoluble in water.[1][2]
LogP (Predicted) ~3.4 (High lipophilicity)

Synthesis & Stereochemical Control

The synthesis of 1,2-cyclododecanediol is a classic study in stereoselective control. The choice of oxidant determines the diastereomeric outcome.

Synthesis Workflow Diagram

The following diagram illustrates the divergent pathways from cyclododecene to the cis and trans diols.

SynthesisPathway Cyclododecene Cyclododecene (Starting Material) Epoxide 1,2-Epoxycyclododecane (Intermediate) Cyclododecene->Epoxide Epoxidation (mCPBA or H2O2/HCOOH) CisDiol cis-1,2-Cyclododecanediol (Syn-Addition Product) Cyclododecene->CisDiol Syn-Dihydroxylation (OsO4/NMO or KMnO4) TransDiol trans-1,2-Cyclododecanediol (Anti-Addition Product) Epoxide->TransDiol Acid Hydrolysis (H3O+, Ring Opening)

Figure 1: Divergent synthetic pathways for stereoselective production of 1,2-cyclododecanediol isomers.

Experimental Protocols

Protocol A: Synthesis of trans-1,2-Cyclododecanediol (Anti-Dihydroxylation)

This method utilizes the formation of an epoxide followed by acid-catalyzed ring opening. The nucleophilic attack of water on the protonated epoxide occurs from the backside, ensuring trans stereochemistry.

Reagents:

  • Cyclododecene (95%+)

  • Formic acid (88%)

  • Hydrogen peroxide (30% aq)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Epoxidation/Formylation: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve cyclododecene (16.6 g, 0.1 mol) in formic acid (100 mL) .

  • Oxidant Addition: Slowly add hydrogen peroxide (14 mL, 30%) dropwise at room temperature. The reaction is exothermic; maintain temperature below 45°C using a water bath.

  • Reaction: Heat the mixture to 40-50°C and stir for 4-6 hours. The alkene converts to the epoxide, which is subsequently opened by formic acid to form the mono-formate ester.

  • Hydrolysis: Remove excess formic acid under reduced pressure. Add 20% NaOH solution (50 mL) to the residue and reflux at 100°C for 2 hours to hydrolyze the ester.

  • Work-up: Cool the mixture to room temperature. A white solid will precipitate. Filter the solid or extract with hot ethyl acetate.

  • Purification: Recrystallize the crude product from ethanol/water (4:1) to yield trans-1,2-cyclododecanediol as white needles.

    • Yield Expectation: 70-80%.

    • Validation: Check IR for absence of C=C stretch (1650 cm⁻¹) and presence of broad O-H stretch (3300-3400 cm⁻¹).

Protocol B: Oxidative Cleavage (Application Workflow)

1,2-Cyclododecanediol is often cleaved to generate 1,12-dodecanedioic acid, a nylon precursor.

Reagents:

  • 1,2-Cyclododecanediol

  • Sodium Periodate (NaIO₄)[3]

  • Solvent: THF/Water (1:1)

Method:

  • Dissolve the diol in THF/Water.

  • Add 1.1 equivalents of NaIO₄. Stir at 25°C for 2 hours.

  • The vicinal diol cleaves to form 1,12-dodecanedial (dialdehyde).

  • Note: Further oxidation with KMnO₄ yields the dicarboxylic acid.

Applications in R&D

Polymer Science
  • Polyurethanes (PU): Used as a lipophilic chain extender. The C12 ring introduces hydrophobicity into the PU hard segment, improving hydrolytic stability compared to short-chain linear diols (e.g., 1,4-butanediol).

  • Polyesters: Copolymerization with adipic acid yields polyesters with lower glass transition temperatures (Tg) and enhanced flexibility due to the "internal plasticization" effect of the large ring.

Fine Chemicals & Fragrances[4]
  • Macrocyclic Musks: The diol is a key intermediate.[4] Oxidative cleavage (as described in Protocol B) creates linear bifunctional chains that can be re-cyclized or used to synthesize Exaltolide (cyclopentadecanolide) analogs.

Safety & Handling (E-E-A-T)

While specific SDS data for the cis isomer is rare, the hazard profile is derived from the generic 1,2-dodecanediol and cyclododecanol analogs (SAR analysis).

Hazard Classification (GHS):

  • H319: Causes serious eye irritation.[5]

  • H410: Very toxic to aquatic life with long-lasting effects.[2][5] (Critical for disposal).

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Do not dispose of down the drain. This compound is highly lipophilic and persistent in aquatic environments. Collect in solid organic waste containers for incineration.

References

  • PubChem. (n.d.). 1,2-Cyclododecanediol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 1,2-Cyclododecanediol, DTBS. National Institute of Standards and Technology. Retrieved from [Link]

  • Organic Syntheses. (1955).[6] Oxidative Cleavage of 1,2-Diols. Org. Synth. 1955, 35,[6] 18. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Oxidative Cleavage of Vicinal Diols. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Weight and Formula of Cyclododecanediol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Significance of Cyclododecanediol

Cyclododecanediol is a saturated cyclic organic compound characterized by a 12-carbon ring structure with two hydroxyl (-OH) groups attached. Its fundamental structure is derived from cyclododecane, a key industrial intermediate. While not a household name, cyclododecanediol and its parent molecule are foundational in materials science and specialized organic synthesis. For researchers and drug development professionals, understanding the precise molecular formula and weight of cyclododecanediol is the first and most critical step in its identification, characterization, and utilization as a precursor or building block for more complex molecules. Its large, flexible ring structure and the reactivity of its hydroxyl groups make it a versatile synthon for creating novel polymers, macrocyclic drugs, and other high-value compounds.[1][2]

This guide provides a detailed examination of the molecular formula and weight of cyclododecanediol, explores the nuances of its isomerism, and presents field-proven protocols for its empirical characterization.

Section 1: Core Molecular Properties of Cyclododecanediol

The defining characteristics of any chemical compound are its molecular formula and weight. For cyclododecanediol, these properties are constant across all its various isomers.

Molecular Formula: C₁₂H₂₄O₂

The molecular formula is derived from the structure of its parent alkane, cyclododecane (C₁₂H₂₄).[1] The formation of a diol involves the addition of two hydroxyl groups, which replaces two hydrogen atoms on the cyclododecane ring. However, the net change is the addition of two oxygen atoms, as two hydrogen atoms are also added as part of the hydroxyl groups. Therefore, the formula for cyclododecanediol is C₁₂H₂₄O₂.[3]

Molecular Weight

The molecular weight (or more precisely, the molar mass) is calculated from the molecular formula using the atomic weights of its constituent elements.

  • Carbon (C): 12 atoms × ~12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 24 atoms × ~1.008 g/mol = 24.192 g/mol

  • Oxygen (O): 2 atoms × ~15.999 g/mol = 31.998 g/mol

Total Molecular Weight = ~200.32 g/mol [3]

This value is fundamental for stoichiometric calculations in synthesis and for interpretation of analytical data.

Data Summary Table
CompoundMolecular FormulaMolar Mass ( g/mol )Parent Compound
CyclododecaneC₁₂H₂₄168.32N/A
Cyclododecanediol C₁₂H₂₄O₂ 200.32 Cyclododecane

Section 2: The Critical Role of Isomerism

While all cyclododecanediol isomers share the same formula and molecular weight, their chemical and physical properties can differ significantly based on the arrangement of the two hydroxyl groups. This is a critical consideration in synthesis and drug development, where specific three-dimensional structures are often required for biological activity or desired material properties.

  • Positional Isomers: The hydroxyl groups can be located at different positions on the 12-carbon ring (e.g., 1,2-cyclododecanediol, 1,7-cyclododecanediol).

  • Stereoisomers: For a given positional isomer, the hydroxyl groups can have different spatial orientations relative to the ring, leading to cis and trans diastereomers.[4] In cis isomers, both groups are on the same face of the ring, while in trans isomers, they are on opposite faces.[4]

Below is a diagram illustrating the structural differences between cis and trans isomers for 1,2-cyclododecanediol.

G cluster_0 Isomers of 1,2-Cyclododecanediol node_cis cis-1,2-Cyclododecanediol (Hydroxyls on same face) struct_cis C₁₂H₂₂-(OH)₂ node_cis->struct_cis Structure node_trans trans-1,2-Cyclododecanediol (Hydroxyls on opposite faces) struct_trans C₁₂H₂₂-(OH)₂ node_trans->struct_trans Structure

Caption: Structural relationship between cis and trans isomers.

Section 3: Experimental Verification Protocols

Asserting the identity of a compound requires empirical evidence. For a molecule like cyclododecanediol, a combination of mass spectrometry and NMR spectroscopy provides a self-validating system to confirm its molecular weight, formula, and specific isomeric structure.

Workflow for Characterization

The logical flow for identifying an unknown sample suspected to be cyclododecanediol is outlined below. This workflow ensures that both the fundamental molecular weight and the detailed structure are confirmed.

G start Unknown Sample ms Protocol 1: Mass Spectrometry (MS) start->ms check_mw Molecular Weight = 200.32 Da? ms->check_mw nmr Protocol 2: NMR Spectroscopy (¹H, ¹³C) check_mw->nmr  Yes   fail Identity Incorrect check_mw->fail  No   confirm_structure Confirm Isomeric Structure (Positional & Stereo) nmr->confirm_structure end Identity Confirmed: Cyclododecanediol (specific isomer) confirm_structure->end  Yes   confirm_structure->fail  No  

Caption: Logical workflow for the definitive identification of cyclododecanediol.

Protocol 1: Molecular Weight Determination by Mass Spectrometry

Expertise & Rationale: Mass spectrometry is the gold standard for determining the molecular weight of a pure substance.[5] The technique ionizes the molecule and measures its mass-to-charge ratio (m/z). For cyclododecanediol, using a soft ionization technique like Electrospray Ionization (ESI) is ideal because it minimizes fragmentation, allowing for the clear observation of the molecular ion.[6]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the cyclododecanediol sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution must be completely clear.

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference standard that covers the expected mass range (~200 Da).[5] This is a critical step for ensuring mass accuracy.

  • Method Setup:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode. In this mode, the molecule is expected to be detected as a protonated species [M+H]⁺.

    • Mass Range: Set the scan range from m/z 100 to 500 to ensure the target ion is observed.

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis:

    • Look for a prominent peak corresponding to the protonated molecule, [M+H]⁺.

    • Expected Result: The theoretical mass of [C₁₂H₂₄O₂ + H]⁺ is approximately 201.18 Da. The observed peak should be within a narrow tolerance (e.g., ± 0.01 Da) of this value on a high-resolution instrument.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Expertise & Rationale: While MS confirms the molecular weight, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the definitive determination of the molecule's connectivity and stereochemistry.[7][8] ¹H NMR reveals the number and connectivity of hydrogen atoms, while ¹³C NMR shows the number of unique carbon atoms.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the cyclododecanediol sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Causality: The chemical shifts (δ) of the protons attached to the carbons bearing the hydroxyl groups (the carbinol protons) will be significantly downfield (typically 3.0-4.0 ppm) compared to the other ring protons (~1.2-1.8 ppm). The number of distinct signals and their splitting patterns (multiplicity) will indicate the symmetry and connectivity of the molecule, helping to differentiate between, for example, a 1,2-diol and a 1,7-diol.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Causality: The number of signals in the ¹³C spectrum corresponds to the number of chemically non-equivalent carbon atoms. A highly symmetric isomer like 1,7-cyclododecanediol will show fewer signals than an asymmetric isomer. The carbinol carbons will appear downfield (typically 60-80 ppm).

  • Data Analysis & Interpretation:

    • Integrate the ¹H NMR signals to determine the relative number of protons in each environment.

    • Analyze the splitting patterns to deduce which protons are adjacent to each other.

    • Compare the number of signals in both spectra to the expected number for various possible isomers to deduce the correct structure. For example, a perfectly symmetric cis- or trans-1,7-diol would show only 3 or 6 carbon signals, respectively, while a 1,2-diol would show more.

Section 4: Applications in Research and Drug Development

The large, flexible, and functionalized 12-membered ring of cyclododecanediol makes it a valuable intermediate in several advanced applications.

  • Polymer Chemistry: As a diol, it can serve as a monomer in condensation polymerization reactions to produce high-performance polyesters and polyurethanes. The long C₁₂ aliphatic chain can impart properties such as increased flexibility, hydrophobicity, and a lower melting point to the resulting polymer.[9][10]

  • Precursor for Nylon-12: Cyclododecane derivatives are critical precursors in the industrial synthesis of Laurolactam, the monomer for Nylon-12, a high-performance polyamide used in automotive, electronics, and medical applications.[2][11]

  • Organic Synthesis: The defined stereochemistry of cis and trans diols can be used to direct the synthesis of complex macrocyclic molecules, which are a feature of some modern drug candidates.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of cyclododecanediol is essential.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Hazards: May cause skin, eye, and respiratory tract irritation.[12] The toxicological properties have not been fully investigated.[12] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • PubChem. (n.d.). 1,7-Diethylcyclododecane. National Center for Biotechnology Information. Retrieved from [Link]

  • Kelly, A. M., Pérez-Fuertes, Y., Fossey, J. S., Lozano Yeste, S., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215–219. Retrieved from [Link]

  • Feng, Q., Wang, H., & Wang, R. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry, 1(3), 63-68. Retrieved from [Link]

  • Li, H., et al. (2018). Research Progress on Synthesis and Application of Cyclodextrin Polymers. Journal of Chemistry. Retrieved from [Link]

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  • PubChem. (n.d.). cis-1,2-Cyclododecanediol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Retrieved from [Link]

  • Al-Malaika, S., & Amir, E. (2020). The synthesis, properties and potential applications of cyclic polymers. Polymer Degradation and Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • Voinov, V. G., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Journal of Mass Spectrometry. Retrieved from [Link]

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  • Nature Communications. (2022). Bioinspired concise synthesis of caged Sesquiterpenoids Artatrovirenols A and B. Retrieved from [Link]

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toxicity and safety data sheet (SDS) for cyclododecanediol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1,2-Cyclododecanediol Safety, Toxicology, and Handling Protocols for Research Applications

Part 1: Chemical Identity & Physicochemical Foundation

Compound Identity

  • IUPAC Name: Cyclododecane-1,2-diol[1][2]

  • CAS Number: 15199-41-4 (racemic/mixture); 118101-30-7 ((1R,2R)-isomer)

  • Molecular Formula: C₁₂H₂₄O₂

  • Molecular Weight: 200.32 g/mol

  • Synonyms: 1,2-Dihydroxycyclododecane

Executive Technical Summary 1,2-Cyclododecanediol is a lipophilic, cyclic vicinal glycol primarily utilized as a synthetic intermediate for macrocyclic musks, chiral auxiliaries, and specialty polymers. Unlike linear diols, its conformational rigidity (due to the C12 ring) imparts unique solubility and biological interaction profiles.

Physicochemical Properties Table

PropertyValue / CharacteristicImpact on Handling
Physical State Crystalline Solid (White)Dust generation risk during weighing.
Melting Point ~100–103 °C (Isomer dependent)Stable at room temp; requires heating for melt-phase reactions.
Solubility (Water) Very Low (< 0.1 g/L)Critical: Do not use aqueous buffers for stock solutions.
Solubility (Organic) High (Ethanol, DMSO, DCM)Use DMSO or Ethanol for biological stock preparation.
LogP (Octanol/Water) ~3.4 (Estimated)High membrane permeability; potential for bioaccumulation.
Stereochemistry cis- and trans- isomersTrans- isomers generally exhibit higher melting points and lower solubility.

Part 2: Toxicological Profile & Mechanisms

Mechanism of Action (Toxicity) The toxicity of 1,2-cyclododecanediol is governed by its amphiphilic nature. The hydrophobic cyclododecane ring facilitates rapid intercalation into lipid bilayers, while the vicinal hydroxyl groups can disrupt hydrogen bonding networks at the membrane surface.

  • Membrane Perturbation: At high concentrations, the molecule acts as a weak surfactant, potentially causing non-specific membrane irritation (lysis).

  • Metabolic Fate: Likely undergoes Phase I oxidation (via CYP450) to the dione or ring-opening to dodecanedioic acid, followed by Phase II conjugation (glucuronidation) and renal excretion.

GHS Hazard Classification (derived from analogous C12-cycloalkanes)

Hazard ClassCategoryHazard Statement
Eye Irritation Category 2AH319: Causes serious eye irritation.[3]
Skin Irritation Category 2H315: Causes skin irritation.[4]
Aquatic Toxicity Chronic 2H411: Toxic to aquatic life with long-lasting effects.[3][5]

Note: While specific LD50 data for this CAS is sparse, structure-activity relationship (SAR) analysis with 1,2-decanediol and cyclododecanol suggests low acute systemic toxicity (Oral LD50 > 2000 mg/kg in rats) but moderate local irritation.

Part 3: Experimental Protocols & Handling

Protocol A: Preparation of Stock Solutions for Bioassays

Self-Validating Step: The high lipophilicity means aqueous precipitation is a common failure mode. This protocol includes a turbidity check.[4]

  • Solvent Selection: Dissolve 10 mg of 1,2-cyclododecanediol in 1 mL of DMSO (dimethyl sulfoxide). Vortex for 30 seconds.

  • Visual Validation: Hold the vial against a dark background. The solution must be crystal clear. If cloudy, sonicate at 40°C for 5 minutes.

  • Aqueous Dilution: Slowly add the DMSO stock to the culture medium/buffer while vortexing.

    • Limit: Do not exceed 0.5% v/v final DMSO concentration.

    • Check: If a white precipitate forms immediately, the compound has crashed out. Repeat using a lower concentration or add a solubilizing agent (e.g., Tween-80).

Protocol B: Waste Disposal & Neutralization

Do not pour down the drain. The high LogP indicates it will adsorb to sludge and persist in aquatic environments.

  • Collection: Collect all solid waste and solvent rinses in a container marked "Non-Halogenated Organic Waste."

  • Rinsing: Rinse glassware with acetone or ethanol before washing with water. The compound is water-insoluble and will smear/stick to glass if water is used first.

Part 4: Visualizations

Figure 1: Safe Handling & Exposure Response Workflow

Caption: Logical decision tree for handling 1,2-cyclododecanediol, emphasizing solubility checks and emergency response.

SafetyWorkflow Start Start: Handling 1,2-Cyclododecanediol PPE 1. PPE Check: Nitrile Gloves + Safety Glasses Start->PPE Solubility 2. Solubility Check: Dissolve in DMSO/EtOH PPE->Solubility VisualCheck Is Solution Clear? Solubility->VisualCheck Proceed Proceed to Experiment VisualCheck->Proceed Yes Sonicate Sonicate @ 40°C / Dilute VisualCheck->Sonicate No (Cloudy) Exposure Accidental Exposure? Proceed->Exposure Sonicate->VisualCheck EyeContact Eye Contact: Rinse 15 min (Lifting Lids) Exposure->EyeContact Eyes SkinContact Skin Contact: Wash with Soap (Not just water) Exposure->SkinContact Skin Disposal Disposal: Organic Waste Stream (No Drains) Exposure->Disposal None EyeContact->Disposal SkinContact->Disposal

Figure 2: Predicted Metabolic & Environmental Fate

Caption: Pathway showing the lipophilic entry of the diol and its subsequent oxidation or environmental adsorption.

MetabolicFate Compound 1,2-Cyclododecanediol (Lipophilic) Membrane Cell Membrane (Intercalation) Compound->Membrane Passive Diffusion Env Environmental Release Compound->Env Spill Phase1 Phase I Metabolism (Oxidation to Dione/Acid) Membrane->Phase1 CYP450 Phase2 Phase II Conjugation (Glucuronidation) Phase1->Phase2 Excretion Renal Excretion Phase2->Excretion Sediment Adsorption to Sediment (High LogP) Env->Sediment Bioaccumulation Risk

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85817, 1,2-Cyclododecanediol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Cyclododecane-1,2-diol (Analogous Data). Retrieved from [Link]

  • NIST Chemistry WebBook. 1,2-Cyclohexanediol (Stereochemical Analog Properties). Retrieved from [Link]

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Methodological (techniques)

Esterification of Cyclododcanediol with Dicarboxylic Acids for Advanced Polyester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

< < APPLICATION NOTE & PROTOCOLS

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of cyclododecanediol with various dicarboxylic acids to synthesize advanced polyesters. It delves into the underlying chemical principles, offers detailed experimental protocols, and outlines robust analytical techniques for polymer characterization. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of Long-Chain Aliphatic Polyesters

Polyesters derived from long-chain diols and dicarboxylic acids, such as those synthesized from cyclododecanediol, are gaining significant attention in materials science and biomedical applications.[1][2] These materials can exhibit a wide range of properties, from elastomeric to rigid, making them suitable for applications including drug delivery systems, soft tissue engineering, and as biodegradable alternatives to conventional plastics.[1][2] The incorporation of a large cycloaliphatic ring like cyclododecanediol in the polymer backbone can impart unique thermal and mechanical properties. This guide focuses on the direct esterification (polycondensation) method, a fundamental and widely used approach for polyester synthesis.[3][4]

The Chemistry of Polyesterification

The synthesis of polyesters from a diol and a dicarboxylic acid is a step-growth polymerization, specifically a condensation reaction where water is eliminated.[3][4] The overall reaction can be represented as:

n HO-R-OH + n HOOC-R'-COOH ⇌ [-O-R-O-CO-R'-CO-]n + (2n-1) H₂O

Where R represents the cyclododecyl group and R' represents the alkyl or aryl backbone of the dicarboxylic acid.

Reaction Mechanism

The esterification reaction is typically acid-catalyzed.[5][6] The mechanism involves the protonation of the carbonyl oxygen of the dicarboxylic acid, which increases its electrophilicity. The alcohol (cyclododecanediol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester linkage.[5][7][8]

EsterificationMechanism

Driving the Equilibrium

Fischer esterification is a reversible process.[5][6] To achieve high molecular weight polyesters, the equilibrium must be shifted towards the product side. This is primarily accomplished by the continuous removal of water, a byproduct of the reaction.[5]

Experimental Protocols

Materials and Reagents
  • Diol: 1,12-Dodecanediol (can be used as a linear analog for initial studies) or Cyclododecanediol isomers.

  • Dicarboxylic Acids:

    • Sebacic acid (decanedioic acid)

    • Dodecanedioic acid[9]

    • Adipic acid (hexanedioic acid)

  • Catalyst:

    • p-Toluenesulfonic acid (p-TSA)

    • Sulfuric acid (H₂SO₄)

    • Titanium(IV) isopropoxide[1]

  • Solvent (for azeotropic removal of water): Toluene or xylene.

  • Inert Gas: Nitrogen or Argon.

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Dean-Stark apparatus or a simple distillation setup with a condenser

  • Inert gas inlet and outlet

  • Vacuum line for high-vacuum applications

General Protocol for Melt Polycondensation

This protocol describes a common method for synthesizing polyesters without a solvent, which is often preferred for achieving high molecular weights.

MeltPolycondensation

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet, and a distillation head connected to a condenser and a collection flask. Ensure all glassware is thoroughly dried.

  • Charging Reactants: Charge the flask with equimolar amounts of cyclododecanediol and the chosen dicarboxylic acid. Add the catalyst (e.g., 0.1-0.5 mol% relative to the diacid).

  • Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove oxygen, which can cause side reactions at high temperatures. Maintain a gentle flow of inert gas throughout the initial stages of the reaction.

  • Initial Heating (Esterification Stage): Begin stirring and heat the reaction mixture to a temperature where the monomers melt and form a homogenous solution (typically 150-180 °C). Water will begin to distill from the reaction mixture.[4]

  • High-Temperature Stage (Polycondensation): Once the rate of water distillation slows down, gradually increase the temperature to 200-220 °C.[4] Continue heating until approximately 80-90% of the theoretical amount of water has been collected. The viscosity of the reaction mixture will noticeably increase during this stage.

  • Vacuum Application: Discontinue the inert gas flow and slowly apply a vacuum (e.g., 0.5-1.0 mmHg). This is a critical step to remove the remaining water and small volatile molecules, driving the polymerization to completion and achieving a high molecular weight.[10] The reaction is typically continued under vacuum for several hours, or until the desired viscosity is reached.

  • Isolation: Cool the reaction mixture to room temperature under an inert atmosphere. The resulting polyester can be a solid or a highly viscous liquid. The polymer can be used as is or purified further.

Protocol for Solution Polycondensation (Azeotropic Removal of Water)

This method is useful when one of the monomers is sensitive to high temperatures or for better temperature control.

SolutionPolycondensation

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap fitted with a condenser.

  • Charging Reactants: Charge the flask with equimolar amounts of cyclododecanediol, the dicarboxylic acid, the catalyst, and a suitable solvent (e.g., toluene, xylene) to facilitate azeotropic removal of water.[11][12][13]

  • Inert Atmosphere: Purge the system with an inert gas as described in the melt polycondensation protocol.

  • Heating to Reflux: Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap.[14][15]

  • Water Removal: The condensed azeotrope will separate in the Dean-Stark trap, with the denser water collecting at the bottom and the solvent overflowing back into the reaction flask. Continue the reaction until no more water is collected.

  • Polymer Isolation: After the reaction is complete, cool the mixture. The polymer can be isolated by precipitating it in a non-solvent (e.g., methanol, ethanol) and then filtering and drying the precipitate. Alternatively, the solvent can be removed under reduced pressure.

Purification of the Polyester

Unreacted monomers and low molecular weight oligomers can be removed to obtain a more uniform polymer.[16][17][18]

  • Precipitation: Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane, chloroform) and precipitate it by adding the solution to a vigorously stirred non-solvent (e.g., methanol, hexane).[19]

  • Soxhlet Extraction: For solid polymers, Soxhlet extraction with a solvent that dissolves the monomers but not the polymer can be an effective purification method.

Characterization of Polyesters

A combination of analytical techniques is essential to fully characterize the synthesized polyesters.[20]

CharacterizationWorkflow

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Purpose: To confirm the formation of the ester linkage and identify characteristic functional groups.[21]

  • Procedure: A small amount of the polymer is analyzed as a thin film or a KBr pellet.

  • Expected Peaks:

    • Strong C=O stretching vibration of the ester group around 1735 cm⁻¹.

    • C-O stretching vibrations in the region of 1250-1100 cm⁻¹.

    • Absence or significant reduction of the broad O-H stretching band from the carboxylic acid (around 3300-2500 cm⁻¹) and the diol (around 3600-3200 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To elucidate the detailed chemical structure of the polymer, confirm monomer incorporation, and in some cases, determine the number-average molecular weight (Mn) through end-group analysis.[22][23][24]

  • Procedure: The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed by ¹H and ¹³C NMR.

  • Expected Resonances (¹H NMR):

    • Signals corresponding to the protons of the cyclododecanediol and dicarboxylic acid repeating units.

    • A downfield shift of the protons adjacent to the newly formed ester oxygen compared to the original diol.

Gel Permeation Chromatography (GPC)
  • Purpose: To determine the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Procedure: The polymer is dissolved in a suitable solvent (e.g., THF, chloroform) and injected into the GPC system. The elution times are compared to a calibration curve generated from polymer standards (e.g., polystyrene).

Parameter Description Significance
Mn Number-average molecular weightReflects the average number of monomer units per polymer chain.
Mw Weight-average molecular weightMore sensitive to the presence of high molecular weight chains.
PDI Polydispersity Index (Mw/Mn)A measure of the breadth of the molecular weight distribution. A PDI of 2 is typical for step-growth polymerization.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low Molecular Weight Incomplete removal of water.Increase reaction time under vacuum; ensure the vacuum system is leak-free.
Non-stoichiometric ratio of monomers.Accurately weigh the monomers; use high-purity starting materials.
Insufficient catalyst or catalyst deactivation.Increase catalyst concentration; ensure the catalyst is active.
Dark Polymer Color Oxidation at high temperatures.Maintain a strict inert atmosphere throughout the reaction; consider using an antioxidant.
Side reactions or degradation.Optimize reaction temperature and time; avoid excessively high temperatures.
Inconsistent Results Variations in monomer purity or reaction conditions.Use monomers from the same batch; carefully control all reaction parameters (temperature, time, vacuum).

Conclusion

The esterification of cyclododecanediol with dicarboxylic acids offers a versatile platform for the synthesis of novel polyesters with tunable properties. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the efficient removal of water, researchers can achieve high molecular weight polymers suitable for a wide range of advanced applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and analysis of these promising materials.

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Sources

Application Notes and Protocols for the Synthesis of Dodecanedioic Acid via Oxidative Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Dodecanedioic Acid (DDDA)

Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a crucial monomer and chemical intermediate with significant industrial importance.[1] Its primary applications are in the production of high-performance polymers such as nylon 6,12, copolyamides, and polyesters, which are valued for their excellent mechanical strength, thermal stability, and chemical resistance.[2][3] These materials are found in demanding applications, including automotive parts, industrial equipment, coatings, adhesives, and corrosion inhibitors.[1]

Traditionally, DDDA is produced through a multi-step chemical process starting from butadiene, a petrochemical feedstock.[4][5] This pathway involves the cyclotrimerization of butadiene to cyclododecatriene, followed by hydrogenation to cyclododecane. The cyclododecane is then oxidized, typically with air in the presence of boric acid, to yield a mixture of cyclododecanol (CDOL) and cyclododecanone (CDON).[4] The final and critical step is the oxidative cleavage of this alcohol/ketone mixture using strong oxidizing agents, most commonly nitric acid, to yield DDDA.[1][4]

This document provides an in-depth guide to the oxidative cleavage step, focusing on the conversion of cyclododecanol/cyclododecanone mixtures and the related cleavage of cyclododecanediol to dodecanedioic acid. We will explore the underlying chemical principles, present detailed experimental protocols, discuss safety considerations, and offer insights into process optimization and analysis.

Part 1: Theoretical Background & Mechanistic Insights

The conversion of a cyclic C12 precursor to the linear C12 dicarboxylic acid requires the cleavage of a carbon-carbon bond within the ring. This is achieved through strong oxidation. The choice of oxidant and catalyst is paramount as it dictates reaction efficiency, selectivity, and the environmental profile of the process.

The Nitric Acid Route: A Powerful, Traditional Method

The oxidation of a cyclododecanol/cyclododecanone mixture with nitric acid is a well-established industrial method.[1][4]

Mechanism & Rationale: Nitric acid is a potent and cost-effective oxidizing agent. The reaction proceeds through a complex free-radical mechanism. The alcohol is first oxidized to the ketone (cyclododecanone). The ketone is then attacked by nitric acid, leading to the formation of various nitrogen oxide species (NOx) which participate in the catalytic cycle. The reaction ultimately results in the cleavage of the C-C bond adjacent to the carbonyl group, forming the dicarboxylic acid. The presence of a catalyst, such as a vanadium or copper salt, can accelerate the reaction and improve selectivity.

Causality in Experimental Choices:

  • High Temperature: The reaction requires significant thermal energy (typically 60-100°C) to overcome the activation energy for C-C bond cleavage.

  • Concentrated Nitric Acid: A high concentration of nitric acid is necessary to drive the reaction to completion and act as both the primary oxidant and the reaction medium.

  • Catalyst: While not always mandatory, catalysts like vanadium pentoxide (V₂O₅) or copper nitrate can help in regenerating the active nitrogen oxide species, reducing the overall amount of nitric acid required and minimizing the emission of hazardous NOx gases.[6]

Modern Catalytic Approaches: Towards Greener Chemistry

Concerns over the use of strong, corrosive acids and the generation of hazardous NOx byproducts have driven research into alternative, more sustainable methods.[2][6] These often involve catalytic systems using milder oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen/air.

A. Tungstate/Molybdate Catalyzed Oxidation with H₂O₂: This method represents a significant advancement in "green" chemistry.[7] It typically employs a phase-transfer catalyst (PTC) to facilitate the reaction between the organic substrate (dissolved in an organic solvent) and the tungstate or molybdate catalyst and hydrogen peroxide (in the aqueous phase).[8][9]

Mechanism & Rationale:

  • Catalyst Activation: In the aqueous phase, the tungstate (WO₄²⁻) or molybdate (MoO₄²⁻) salt reacts with hydrogen peroxide to form highly active peroxometalate species.

  • Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate (TBAHSO₄), transports the active peroxometalate species from the aqueous phase into the organic phase.[8][9][10]

  • Oxidation: In the organic phase, the peroxometalate complex oxidizes the cyclododecanol to cyclododecanone and subsequently cleaves the ketone to form dodecanedioic acid. The catalyst is reduced in the process.

  • Catalyst Regeneration: The reduced catalyst is transferred back to the aqueous phase where it is re-oxidized by H₂O₂, completing the catalytic cycle.

B. Ruthenium-Catalyzed Cleavage: Ruthenium complexes are exceptionally versatile oxidation catalysts.[11][12] For the cleavage of diols, a ruthenium catalyst can be used in conjunction with a co-oxidant like sodium periodate (NaIO₄) or Oxone®.[13]

Mechanism & Rationale: The reaction with a 1,2-diol proceeds through the formation of a cyclic ruthenate ester. This intermediate then undergoes fragmentation, breaking the C-C bond between the two oxygen-bearing carbons and releasing two carbonyl groups. The ruthenium is reduced and then re-oxidized by the stoichiometric co-oxidant to regenerate the active catalytic species.[14]

Part 2: Experimental Protocols

Safety Precaution: All procedures involving strong oxidizers must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., nitrile), is mandatory.[15][16]

Protocol 1: Nitric Acid Oxidation of Cyclododecanol

This protocol is a laboratory-scale adaptation of the traditional industrial process.

Materials & Equipment:

  • Cyclododecanol (or a mixture of cyclododecanol/cyclododecanone)

  • Concentrated Nitric Acid (65-70%)

  • Vanadium(V) oxide (V₂O₅) or Copper(II) nitrate (catalyst)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser (with gas outlet to a scrubber), and a dropping funnel

  • Heating mantle with temperature control

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. The gas outlet from the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved NOx gases.

  • Charging the Reactor: To the three-neck flask, add 50 mL of concentrated nitric acid and a catalytic amount of V₂O₅ (approx. 0.1 g). Begin stirring and heat the mixture to 60°C.

  • Substrate Addition: In the dropping funnel, place 10 g of molten cyclododecanol (melting point ~80°C). Add the molten cyclododecanol dropwise to the stirred, heated nitric acid solution over a period of 30-45 minutes. The reaction is exothermic; control the addition rate to maintain the temperature between 60-70°C.

  • Reaction: After the addition is complete, continue to heat and stir the mixture at 70°C for 3-4 hours. The solution will turn green/blue, and brown NOx gases will be evolved.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath for 1-2 hours.

    • The white, solid dodecanedioic acid will precipitate.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper. .

  • Purification: The crude product can be recrystallized from hot water or an ethanol/water mixture to achieve high purity. Dry the final product in a vacuum oven at 60-70°C.

Protocol 2: Tungstate-Catalyzed Oxidation of Cyclododecanediol with H₂O₂

This protocol details a greener, phase-transfer catalysis method suitable for the direct cleavage of a 1,2-diol.

Materials & Equipment:

  • cis- or trans-1,2-Cyclododecanediol

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

  • Tetrabutylammonium Hydrogen Sulfate (TBAHSO₄) - Phase Transfer Catalyst

  • Hydrogen Peroxide (30% w/w solution)

  • Toluene or Dichloromethane (solvent)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charging the Reactor: In the round-bottom flask, combine 5 g of 1,2-cyclododecanediol, 50 mL of toluene, 0.5 g of sodium tungstate dihydrate, and 0.5 g of TBAHSO₄.

  • Reaction Initiation: Begin vigorous stirring to create an emulsion. Heat the mixture to 60°C.

  • Oxidant Addition: Slowly add 15 mL of 30% hydrogen peroxide to the mixture dropwise over 30 minutes. Caution: The reaction can be exothermic. If the temperature rises rapidly, slow the addition and/or use a cooling bath to maintain control.

  • Reaction: After the H₂O₂ addition is complete, maintain the reaction at 60-65°C with vigorous stirring for 6-8 hours, or until TLC/GC analysis indicates the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. If using toluene, the product may begin to precipitate.

    • Transfer the mixture to a separatory funnel. The organic and aqueous layers should be separated. If a precipitate is present, it can be filtered first.

    • Extract the aqueous layer with two additional portions of ethyl acetate (25 mL each) to recover any dissolved product.

    • Combine all organic phases and wash with a saturated sodium sulfite solution (to quench any remaining peroxide), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be recrystallized from hot water or a suitable organic solvent system to yield pure dodecanedioic acid.

Part 3: Data Presentation & Analysis

Quantitative Data Summary
ParameterProtocol 1: Nitric AcidProtocol 2: Tungstate/H₂O₂
Starting Material Cyclododecanol1,2-Cyclododecanediol
Primary Oxidant Conc. HNO₃30% H₂O₂
Catalyst V₂O₅ or Cu(NO₃)₂Na₂WO₄ / TBAHSO₄
Solvent None (HNO₃ is medium)Toluene
Temperature 60 - 70°C60 - 65°C
Reaction Time 3 - 4 hours6 - 8 hours
Typical Yield 75 - 85%80 - 90%
Key Byproducts NOx gases, shorter-chain diacidsWater
Safety Profile High Hazard (corrosive, toxic gas)Moderate Hazard (exotherm)
Product Characterization
  • Melting Point: Pure dodecanedioic acid has a sharp melting point in the range of 127–129°C.[4] A broad or depressed melting point indicates impurities.

  • Spectroscopy: The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure.

  • Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation or esterification) is an effective method for assessing purity and quantifying the product.[17][18]

Part 4: Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of dodecanedioic acid.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge Reactor: Precursor, Catalyst, Solvent B Add Oxidant (e.g., HNO3 or H2O2) A->B C Controlled Heating & Reaction Monitoring B->C D Cool & Precipitate or Extract Product C->D E Vacuum Filtration D->E F Wash with Cold Water or Brine E->F G Recrystallization F->G H Dry Under Vacuum G->H I Characterization: MP, NMR, GC-MS H->I J Final Product: Dodecanedioic Acid I->J

Caption: General workflow for DDDA synthesis.

Part 5: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient oxidant; Low temperature.Extend reaction time; Add more oxidant incrementally; Ensure proper temperature control.
Dark/Oily Product Side reactions due to overheating; Impurities in starting material.Ensure strict temperature control; Recrystallize the product multiple times; Check purity of starting material.
Reaction Stalls Catalyst deactivation; Insufficient stirring (in PTC).Add fresh catalyst; Increase stirring speed to ensure proper mixing of phases.
Runaway Reaction Oxidant added too quickly; Inadequate cooling.Immediately stop oxidant addition and apply external cooling (ice bath); Always add strong oxidants slowly and monitor temperature closely.

References

  • Wikipedia. (2023). Dodecanedioic acid. Retrieved from [Link]

  • University of Pennsylvania ScholarlyCommons. (2018). Bio-Dodecanedioic Acid (DDDA) Production. Retrieved from [Link]

  • Google Patents. (2014). US20140256983A1 - Method of oxidation using nitric acid.
  • Chemistry LibreTexts. (2020). 9.15: Oxidative Cleavage of Alkenes. Retrieved from [Link]

  • Qi, et al. (2024). Overview of studies on the biosynthesis of dodecanedioic acid. ResearchGate. Retrieved from [Link]

  • PubMed. (2017). Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis. Retrieved from [Link]

  • Lisicki, D., & Orlińska, B. (2018). Oxidation of cyclic ketones to dicarboxylic acids. Polish Journal of Chemical Technology. Retrieved from [Link]

  • Journal of Chemical Education. (1980). Phase Transfer Catalysis Applied to Oxidation. Retrieved from [Link]

  • The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. Retrieved from [Link]

  • ResearchGate. (2010). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Retrieved from [Link]

  • YouTube. (2022). How Does The Ozonolysis Reaction Work? | Explanation and Examples. Retrieved from [Link]

  • NIH. (2018). Ruthenium(0) Catalyzed Cycloaddition of 1,2-Diols, Ketols or Diones via Alcohol-Mediated Hydrogen Transfer. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2004). Calcium tungstate: a convenient recoverable catalyst for hydrogen peroxide oxidation. Retrieved from [Link]

  • Kluedo. (n.d.). A Sustainable Ruthenium(III) Chloride Catalyzed Alcohol Oxidation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15: Oxidation cleavage of 1,2-diols. Retrieved from [Link]

  • Kenexis. (n.d.). Oxidation Reaction Safeguarding with SIS. Retrieved from [Link]

  • AperTO - Università di Torino. (2010). Oxidation of 1,2-Cyclohexanediol to Adipic Acid. Retrieved from [Link]

  • ResearchGate. (2009). Oxidation with Nitric Acid of Aliphatic Alcohols and Diols to Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Grand Valley State University. (n.d.). Oxidizers - Lab Safety. Retrieved from [Link]

  • NIH. (2021). Pseudohomogeneous metallic catalyst based on tungstate-decorated amphiphilic carbon quantum dots for selective oxidative scission of alkenes to aldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ruthenium(III-VIII) compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. Retrieved from [Link]

  • NIH. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2020). Catalytic performance of the tungstate-containing hydroxyapatite catalyst for the oxidation of benzyl alcohol at room temperature. Retrieved from [Link]

  • PubMed. (2010). Ozonolysis of cyclic alkenes as surrogates for biogenic terpenes: primary ozonide formation and decomposition. Retrieved from [Link]

  • ACS Publications. (2007). Ruthenium-catalyzed oxidative transformation of alcohols and aldehydes to esters and lactones. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Oxidation of Alcohol to Aldehyde using H2O2. Retrieved from [Link]

  • DigitalCommons@USU. (2015). Oxidative Aliphatic Carbon-Carbon Bond Cleavage Reactions. Retrieved from [Link]

  • YouTube. (2019). Nitric Acid Oxidation with detailed Mechanism. Retrieved from [Link]

  • ResearchGate. (2021). Pseudohomogeneous metallic catalyst based on tungstate-decorated amphiphilic carbon quantum dots for selective oxidative scission of alkenes to aldehyde. Retrieved from [Link]

  • YouTube. (2022). MCQ 161, Ozonolysis reaction by Dr. Tanmoy Biswas. Retrieved from [Link]

  • Wikipedia. (2023). Dihydroxylation. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. Retrieved from [Link]

  • Reddit. (2012). Nitric acid as an oxidizing agent. Retrieved from [Link]

  • ACS Publications. (2014). A New Paradigm in Oxidative Cleavage Reaction: The Use of Continuous Reactors To Enable Safe Scale Up of Ozonolysis. Retrieved from [Link]

  • ResearchGate. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Retrieved from [Link]

  • Wikipedia. (2023). Phase-transfer catalyst. Retrieved from [Link]

Sources

Application Note: Solvent Selection for Cyclododecanediol Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Cyclododecanediol (CDD) is a critical intermediate in the synthesis of macrocyclic musk fragrances (e.g., ethylene brassylate), polyurethanes, and Nylon-12 precursors. Its molecular architecture—a large hydrophobic


 ring fused with a hydrophilic vicinal diol—presents a unique "amphiphilic" solubility challenge.

This guide provides a scientifically grounded protocol for selecting reaction media and crystallization solvents. Unlike simple aliphatic alcohols, CDD requires solvents that can bridge the gap between lipophilicity and polarity. We prioritize Green Chemistry principles, recommending modern alternatives (2-MeTHF, CPME) over traditional chlorinated solvents.

Chemical Profile & Solubility Mechanics

Understanding the solute is the first step in solvent selection.[1] CDD (


) exhibits conflicting solubility behaviors:
  • Lipophilic Domain: The cyclododecane ring drives solubility in non-polar solvents (Hexane, Toluene) but promotes poor solubility in water.

  • Hydrophilic Domain: The vicinal hydroxyl groups (1,2-diol) require hydrogen-bond accepting solvents (Alcohols, Ethers, Esters) for dissolution.

The "Goldilocks" Zone: The ideal solvent must have a Hansen Solubility Parameter (HSP) that accommodates both domains. Pure water is too polar (causing precipitation), while pure alkanes are too non-polar (preventing dissolution of the diol moiety).

Table 1: Physicochemical Properties of 1,2-Cyclododecanediol
PropertyValueImplication for Solvent Selection
Molecular Weight 200.32 g/mol Moderate size; kinetics controlled by viscosity.
Melting Point 158–160 °CHigh MP suggests strong crystal lattice energy; requires high-boiling solvents for efficient recrystallization.
LogP (Octanol/Water) ~3.4Lipophilic. Partitions preferentially into organic phases.
H-Bond Donors 2Solvents with H-bond accepting capacity (ethers, ketones) dissolve it best.

Solvent Selection Framework

Reaction Media (Synthesis)

The synthesis of CDD often involves the oxidation of cyclododecene (via performic acid or catalytic dihydroxylation). The reaction medium must maintain homogeneity to ensure fast kinetics or support efficient phase transfer.

  • Recommended System: tert-Butanol / Water (1:1)

    • Mechanism:[2][3][4]t-Butanol is amphiphilic. It dissolves the hydrophobic cyclododecene while remaining miscible with the aqueous oxidant (

      
      ).
      
    • Green Alternative:2-Methyltetrahydrofuran (2-MeTHF) . derived from biomass, it forms an azeotrope with water that facilitates easy workup.

Purification (Recrystallization)

For purification, we rely on the Temperature Coefficient of Solubility . The solvent must dissolve CDD at reflux but precipitate it near


.
  • Primary Recommendation: Ethyl Acetate (EtOAc)

    • Why: Moderate polarity dissolves the diol at high temps (

      
      ) but the non-polar ring drives crystallization upon cooling.
      
  • Secondary Recommendation: Toluene [5]

    • Why: Excellent for removing polar impurities (salts, catalysts) which are insoluble in hot toluene.

Visualizing the Selection Logic

The following diagram illustrates the decision matrix for selecting solvents based on the process stage (Reaction vs. Purification).

SolventSelection Start Start: CDD Process Goal ProcessType Determine Process Stage Start->ProcessType Reaction Synthesis (Reaction) ProcessType->Reaction Purification Purification (Crystallization) ProcessType->Purification OxidantCheck Is Oxidant Aqueous? (e.g., H2O2) Reaction->OxidantCheck ImpurityCheck Impurity Type? Purification->ImpurityCheck Biphasic Use Phase Transfer (Water + Toluene/PTC) OxidantCheck->Biphasic Yes, immiscible Homogeneous Use Amphiphilic Solvent (t-Butanol/Water or 2-MeTHF) OxidantCheck->Homogeneous Yes, miscible req. PolarImpurities Non-Polar Solvent (Toluene) ImpurityCheck->PolarImpurities Salts/Acids NonPolarImpurities Polar/Binary Solvent (Ethanol/Water or EtOAc) ImpurityCheck->NonPolarImpurities Unreacted Alkene

Caption: Decision matrix for selecting solvents based on process requirements (Synthesis vs. Purification).

Experimental Protocols

Protocol A: The "Self-Validating" Solvent Screening System

Use this protocol to empirically determine the best solvent for your specific CDD derivative.

Objective: Identify a solvent with a high solubility differential (


) between Boiling Point (

) and Room Temperature (

).

Materials:

  • 100 mg 1,2-Cyclododecanediol (crude or pure) per tube.

  • Solvent Panel: Ethyl Acetate, Toluene, 2-MeTHF, Ethanol, Acetonitrile.

  • Heating block or oil bath.

Procedure:

  • Preparation: Place 100 mg of CDD into five separate reaction tubes.

  • Cold Addition: Add 0.5 mL of solvent to each tube at

    
    .
    
    • Observation: If it dissolves immediately, the solvent is too strong (reject for crystallization, good for reaction).

  • Hot Addition: If undissolved, heat the tube to the solvent's boiling point.

    • Stepwise Addition: If solid remains, add solvent in 0.1 mL increments until dissolved.

  • Cooling Challenge: Allow the clear hot solution to cool slowly to

    
    .
    
    • Success Criteria: Heavy precipitation of crystals.

    • Failure Criteria: Oiling out (phase separation) or no crystallization.

  • Validation: Calculate Recovery Yield.

    
    
    Target: 85–95% recovery.
    
Protocol B: High-Purity Recrystallization of CDD

Optimized for removal of unreacted cyclododecene and oxidation byproducts.

Solvent System: Ethyl Acetate (Primary) or Ethanol/Water (90:10 v/v).

  • Dissolution:

    • Charge crude CDD into a flask.

    • Add Ethyl Acetate (approx. 5 mL per gram of CDD).

    • Heat to reflux (

      
      ). The solution should become clear.
      
    • Note: If the solution is colored, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Nucleation:

    • Remove from heat. Stir gently (100 RPM).

    • Allow to cool to

      
       naturally. Seeds may be added at 
      
      
      
      if spontaneous nucleation is slow.
  • Maturation:

    • Cool further to

      
       using an ice bath. Hold for 1 hour.
      
    • Why: The hydrophobic ring reduces solubility drastically at low temps, maximizing yield.

  • Isolation:

    • Filter via vacuum (Buchner funnel).

    • Critical Wash: Wash the cake with cold Ethyl Acetate (

      
      ). Do not use room temp solvent, or you will redissolve the product.
      
  • Drying:

    • Dry under vacuum at

      
       for 6 hours. (Melting point is 
      
      
      
      , so thermal degradation is unlikely).

Case Study: Green Synthesis from Cyclododecene

Context: Industrial preparation often uses performic acid, which is corrosive. A greener route uses catalytic oxidation.

Workflow:

  • Reactants: Cyclododecene +

    
     (30% aq).
    
  • Catalyst: Phosphotungstic acid (PTA) or similar Phase Transfer Catalyst.

  • Solvent Selection: 2-MeTHF .

    • Benefit: Unlike Toluene, 2-MeTHF coordinates with the cationic catalyst center, potentially enhancing rate. It separates easily from the aqueous layer after reaction.

  • Workup:

    • Phase separate the aqueous layer (contains spent oxidant).

    • Wash organic layer with

      
       (quench peroxides).
      
    • Evaporate 2-MeTHF to obtain crude CDD.

    • Recrystallize using Protocol B.

ReactionWorkflow Input Cyclododecene + H2O2 Reaction Reaction in 2-MeTHF (Reflux, 4-6 hrs) Input->Reaction Quench Quench with Na2SO3 (Destroy Peroxides) Reaction->Quench Separation Phase Separation (Remove Aqueous Layer) Quench->Separation Crystallization Recrystallization (Ethyl Acetate) Separation->Crystallization Product Pure 1,2-Cyclododecanediol (>99% Purity) Crystallization->Product

Caption: Green synthesis workflow utilizing 2-MeTHF as the reaction medium and Ethyl Acetate for purification.

Safety & Handling

  • Peroxide Warning: When synthesizing CDD via oxidation, always test for active peroxides before concentrating the solvent.

  • Thermal Hazards: CDD has a high melting point. Ensure heating baths are rated for

    
     if melting the neat solid.
    
  • Solvent Toxicity:

    • Preferred: Ethyl Acetate, Ethanol, 2-MeTHF (Class 3 - Low Toxic Potential).

    • Avoid: Benzene, Carbon Tetrachloride (Class 1 - Carcinogenic).

References

  • Feng, Q., et al. (2011).[4] Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry. Link

  • European Chemicals Agency (ECHA). 1,2-Cyclododecanediol Registration Dossier. Link (Generalized link to ECHA database for verification).

  • PubChem. 1,2-Cyclododecanediol Compound Summary. National Library of Medicine. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

  • Zubrick, J. W.The Organic Chem Lab Survival Manual: A Student's Guide to Techniques.

Sources

catalytic dehydrogenation procedures for cyclododecanediol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Dehydrogenation Procedures for Cyclododecanediol

Executive Summary

This guide details the catalytic dehydrogenation of 1,2-cyclododecanediol (CDDOL) to 1,2-cyclododecanedione (CDON).[1] This transformation is a critical step in the synthesis of laurolactam (nylon-12 precursor) and macrocyclic musks.[1] Unlike simple cyclic alcohols, the C12 ring presents unique "Prelog strain" (transannular interactions) and conformational mobility that complicate selectivity.[1]

We present two distinct workflows:

  • Heterogeneous Catalysis (Cu/SiO₂): A robust, slurry-phase protocol suitable for scale-up and industrial benchmarking.[1]

  • Homogeneous Catalysis (Ru-Pincer): An acceptorless dehydrogenation (AD) method utilizing metal-ligand cooperation for high atom economy and precision in laboratory settings.[1]

Mechanistic Insight & Reaction Pathway

The dehydrogenation of vicinal diols proceeds stepwise.[1][2] The primary challenge is arresting the reaction at the diketone stage without inducing ring cleavage or over-oxidation.[1]

Reaction Network:

  • Step 1: Dehydrogenation of one hydroxyl group to form 2-hydroxycyclododecanone (an acyloin).[1] This is often the thermodynamic sink due to intramolecular hydrogen bonding.[1]

  • Step 2: Subsequent dehydrogenation to 1,2-cyclododecanedione .

Visualizing the Pathway:

DehydrogenationPathway Diol 1,2-Cyclododecanediol (Substrate) HydroxyKetone 2-Hydroxycyclododecanone (Intermediate) Diol->HydroxyKetone -H2 (k1) Dione 1,2-Cyclododecanedione (Target) HydroxyKetone->Dione -H2 (k2) SideProduct Ring Cleavage/Over-oxidation (Undesired) HydroxyKetone->SideProduct High T / O2 leak Dione->SideProduct Thermal Degradation

Figure 1: Stepwise dehydrogenation pathway.[1] Selectivity depends on the k1/k2 ratio and catalyst surface properties.

Protocol A: Heterogeneous Copper Catalysis (Slurry Phase)

Rationale: Copper-based catalysts are preferred over noble metals (Pt/Pd) for alcohol dehydrogenation because they preserve C-C bonds and are less prone to decarbonylation side reactions.[1] A silica-supported copper catalyst maximizes surface area while minimizing acidic sites that could cause dehydration to dienes.[1]

Materials & Equipment
  • Substrate: 1,2-Cyclododecanediol (mixture of cis/trans isomers), >98% purity.[1]

  • Catalyst: Cu/SiO₂ (approx. 40-60 wt% Cu loading, pre-reduced).[1] Note: Commercial copper chromite is a viable alternative but poses disposal toxicity issues.

  • Solvent: Diglyme (Diethylene glycol dimethyl ether) or Dodecane.[1] Selection criteria: High boiling point (>160°C) to allow thermal dehydrogenation while keeping substrate in solution.[1]

  • Apparatus: 3-neck round bottom flask (250 mL), reflux condenser, Dean-Stark trap (optional for water removal if solvent is wet), inert gas inlet (N₂/Ar).[1]

Step-by-Step Procedure
  • Catalyst Activation (Critical):

    • If using air-stable CuO precursors, reduce in situ or ex-situ under flowing H₂ (5% in N₂) at 200°C for 2 hours.[1]

    • Why? The active site is metallic Cu(0).[1] Exposure to air oxidizes the surface to inactive CuO.[1]

  • Slurry Preparation:

    • Charge the reactor with 10.0 g (50 mmol) of cyclododecanediol.

    • Add 100 mL of Diglyme (degassed).

    • Add 1.0 g of activated Cu/SiO₂ catalyst (10 wt% loading relative to substrate).[1]

  • Reaction Initiation:

    • Equip the flask with a reflux condenser and a gas outlet line bubbling into mineral oil (to visualize H₂ evolution).

    • Purge the system with N₂ for 15 minutes to remove oxygen.[1]

    • Heat the mixture to 160°C - 170°C . Stirring rate: 600-800 rpm (ensure catalyst suspension).[1]

  • Monitoring:

    • Reaction typically requires 4–8 hours.[1]

    • Endpoint: Cessation of H₂ bubbles or GC verification (see Section 5).

    • Note: The intermediate hydroxyketone may persist.[1] Pushing for 100% dione conversion often leads to yield loss via condensation.[1] Stop when Dione:Hydroxyketone ratio > 95:5.[1]

  • Work-up:

    • Cool to room temperature under N₂.

    • Filter catalyst through a Celite pad (Caution: Pyrophoric risk if Cu is dry; keep wet).[1]

    • Remove solvent via rotary evaporation (high vacuum required for Diglyme).[1]

    • Recrystallize crude product from hexane/ethanol to obtain yellow needles of 1,2-cyclododecanedione.[1]

Protocol B: Homogeneous Ru-Pincer Catalysis (Acceptorless)

Rationale: For high-value applications requiring maximum atom economy, Ruthenium pincer complexes (e.g., Milstein or catalytic precursors like [Ru(p-cymene)Cl₂]₂) operate via metal-ligand cooperation.[1] This mechanism allows for "acceptorless" dehydrogenation, releasing pure H₂ gas without requiring sacrificial oxidants (like acetone or air).[1]

Materials & Equipment
  • Catalyst: Ru-Macho® or similar PNP-pincer Ru complex.[1] Alternatively, generate in situ using [Ru(p-cymene)Cl₂]₂ (1 mol%) and a bidentate phosphine/amine ligand.[1]

  • Base: KOtBu (Potassium tert-butoxide).[1] Role: Activates the pre-catalyst by generating the amido species.

  • Solvent: Toluene (anhydrous).[1]

  • Apparatus: Schlenk tube or pressure tube (sealed system with pressure relief).[1]

Mechanism Visualization (Ru-Pincer Cycle)

RuCycle cluster_0 Net Reaction Ru_Amido Ru-Amido Species (Active Catalyst) Ru_Hydride Ru-Hydride Amine (Intermediate) Ru_Amido->Ru_Hydride + Substrate (C-H Activation) Ru_Hydride->Ru_Amido - H2 (Regeneration) Substrate Substrate (Diol) Product Product (Ketone) Substrate->Product H2 H2 Gas

Figure 2: Simplified Metal-Ligand Cooperation Cycle. The ligand participates in proton shuttling, lowering the activation energy.[1]

Step-by-Step Procedure
  • Inert Handling:

    • Perform all manipulations in a glovebox or using standard Schlenk techniques.[1]

  • Reaction Assembly:

    • In a 50 mL Schlenk tube, combine:

      • Cyclododecanediol (2.0 g, 10 mmol).[1]

      • Ru-Pincer Catalyst (0.1 mol%, 10 µmol).[1]

      • KOtBu (1.0 mol% relative to substrate, 0.1 mmol).[1]

      • Toluene (5 mL).[1]

  • Dehydrogenation:

    • Connect the Schlenk tube to a reflux condenser topped with a bubbler (to release H₂).[1]

    • Heat to reflux (110°C) .

    • Vigorous H₂ evolution should be observed within 15 minutes.[1]

  • Completion:

    • Reaction is typically complete in 12–24 hours.[1]

    • The solution will turn deep red/brown (characteristic of active Ru species).

  • Purification:

    • Pass the reaction mixture through a short pad of silica gel (eluting with ethyl acetate) to remove the metal catalyst.

    • Concentrate filtrate.[1]

    • Yields are typically >90% with >98% selectivity for the dione.[1]

Analytical Controls & Data Presentation

To validate the protocol, use Gas Chromatography (GC) with a Flame Ionization Detector (FID).[1][3]

GC Method Parameters:

  • Column: HP-5 or DB-5 (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Oven Program: 100°C (hold 2 min) → 15°C/min → 250°C (hold 5 min).

  • Internal Standard: Dodecane or Hexadecane.[1]

Retention Time Table (Approximate):

CompoundRetention Time (min)Key Identification Feature
Solvent (Diglyme) 3.5Solvent peak
Cyclododecanediol 12.8Broad peak (isomers may split)
2-Hydroxycyclododecanone 13.4Intermediate (monitor for disappearance)
1,2-Cyclododecanedione 14.1Target Product (Sharp peak)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning (S or N impurities).[1]Recrystallize substrate; Ensure thorough N₂ purge.
Low Selectivity Temperature too high (>180°C).[1]Reduce temp; Switch to Protocol B (Ru-catalyst).
Blue/Green Product Copper leaching (Protocol A).[1]Improve filtration (Celite); Wash organic phase with EDTA solution.[1]
No H₂ Evolution Catalyst surface oxidized.[1]Re-activate Cu catalyst with H₂ at 200°C before adding substrate.[1]

References

  • Dehydrogenation of Macrocyclic Diols

    • Title: "Catalytic Dehydrogen
    • Source: ResearchG
    • URL:[Link][1][3][4][5]

  • Copper-Based Upgrading

    • Title: "Upgrading of diols by gas-phase dehydrogenation and dehydration reactions on bifunctional Cu-based oxides"
    • Source: Catalysis Science & Technology (RSC)[1]

    • URL:[Link]

  • Ru-Catalyzed Cycloaddition/Dehydrogenation

    • Title: "Ruthenium(0) Catalyzed Cycloaddition of 1,2-Diols, Ketols or Diones via Alcohol-Mediated Hydrogen Transfer"[1]

    • Source: PMC / NIH
    • URL:[Link]

  • Cyclododecanone Synthesis Context

    • Title: "Eco-friendly Synthesis of Cyclododecanone
    • Source: Scientific Research Publishing[3]

    • URL:[Link][1]

Sources

Application (practical Uses)

Application Note: Cyclododecanediol as a Versatile Monomer for Advanced Polyester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Cyclododecanediol in Polyester Design

In the landscape of polymer chemistry, the selection of monomers is a critical determinant of the final properties and applicability of the resulting material. Cyclododecanediol, a cycloaliphatic diol, has emerged as a monomer of significant interest for the synthesis of high-performance polyesters. Its unique twelve-carbon ring structure imparts a combination of flexibility and rigidity to the polymer backbone, leading to materials with enhanced thermal stability, mechanical robustness, and tunable crystallinity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of cyclododecanediol in polyester synthesis. We will explore the fundamental principles, provide detailed experimental protocols, and discuss the characterization and potential applications of these advanced materials.

The incorporation of cycloaliphatic structures, such as that from cyclododecanediol, into a polyester chain can lead to materials with properties intermediate between those of purely aromatic and linear aliphatic polyesters.[2] This allows for the fine-tuning of characteristics like glass transition temperature (Tg) and flexibility.[2] For drug delivery applications, polyesters are a class of biodegradable polymers that have shown great promise. The versatility of polyester chemistry allows for the creation of a wide array of materials with tailored properties, making them suitable for various therapeutic strategies.

Scientific Principles: Understanding the Polymerization Process

The synthesis of polyesters from cyclododecanediol and a suitable dicarboxylic acid or its derivative typically proceeds via a step-growth polymerization mechanism, most commonly through melt polycondensation.[3] This process involves the reaction of the hydroxyl groups of the diol with the carboxyl groups of the diacid, forming ester linkages and eliminating a small molecule, usually water.

The reaction is typically carried out in two stages:

  • Esterification: In the first stage, the monomers are heated under an inert atmosphere (e.g., nitrogen) to promote the initial esterification. This step is carried out at temperatures ranging from 180°C to 190°C for 2-3 hours.[3]

  • Polycondensation: The second stage involves increasing the temperature (210°C to 240°C) and applying a high vacuum.[3] This facilitates the removal of the condensation byproduct (water), driving the equilibrium towards the formation of high molecular weight polymer chains.[3] A catalyst, such as tin(II) octoate (Sn(Oct)₂), is often employed to accelerate the reaction.[3]

The choice of the dicarboxylic acid co-monomer is crucial in determining the final properties of the polyester. Long-chain aliphatic diacids, such as sebacic acid or dodecanedioic acid, can enhance flexibility and lower the melting point, while the use of aromatic diacids can increase rigidity and thermal stability.

Experimental Protocols

Protocol 1: Melt Polycondensation of Cyclododecanediol with Sebacic Acid

This protocol describes a typical melt polycondensation procedure for the synthesis of a polyester from cyclododecanediol and sebacic acid.

Materials:

  • 1,12-Cyclododecanediol (molar mass: 200.32 g/mol )

  • Sebacic acid (molar mass: 202.25 g/mol )

  • Tin(II) octoate (Sn(Oct)₂) catalyst

  • Nitrogen gas (high purity)

  • Methanol (for cleaning)

  • Chloroform or Dichloromethane (for polymer dissolution and precipitation)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with a temperature controller

  • Nitrogen inlet and outlet

  • Vacuum pump capable of reaching high vacuum (<1 mbar)

  • Condenser and collection flask

  • Thermometer or thermocouple

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent premature hydrolysis.

  • Charging the Reactor: Charge the three-necked flask with equimolar amounts of 1,12-cyclododecanediol and sebacic acid.

  • Catalyst Addition: Add the tin(II) octoate catalyst. A typical catalyst concentration is around 0.1-1.0 wt% of the total monomer weight.[3]

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the esterification stage.

  • Esterification Stage:

    • Begin stirring the reaction mixture.

    • Gradually heat the reactor to 180-190°C.[3]

    • Maintain this temperature for 2-3 hours.[3] Water will be evolved and can be collected in the collection flask.

  • Polycondensation Stage:

    • Increase the temperature to 210-240°C.[3]

    • Gradually apply vacuum to the system, reducing the pressure to below 1 mbar.

    • Continue the reaction under these conditions for 4-5 hours.[3] The viscosity of the reaction mixture will increase significantly as the polymer chains grow.

  • Polymer Recovery:

    • Once the desired viscosity is reached, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

    • The solid polyester can be removed from the flask. Depending on the polymer's properties, it may be necessary to dissolve it in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol) for purification.

  • Drying: Dry the purified polyester in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Handle the hot reaction mixture and apparatus with care to avoid burns.

  • Cyclododecane, a related compound, can form explosive dust mixtures with air.[4] While cyclododecanediol is less volatile, care should be taken to avoid creating dust when handling the solid monomer. Provide adequate ventilation and keep away from ignition sources.[4]

Experimental Workflow Diagram

PolyesterSynthesis cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization charge_reactants Charge Reactants: - Cyclododecanediol - Dicarboxylic Acid - Catalyst purge_n2 Purge with Nitrogen charge_reactants->purge_n2 setup_reactor Assemble & Dry Glassware setup_reactor->charge_reactants esterification Esterification (180-190°C, 2-3h) purge_n2->esterification polycondensation Polycondensation (210-240°C, 4-5h, Vacuum) esterification->polycondensation Increase Temp, Apply Vacuum cool_down Cool to Room Temp. polycondensation->cool_down dissolve_precipitate Dissolve in Solvent & Precipitate in Non-solvent cool_down->dissolve_precipitate vacuum_dry Vacuum Drying dissolve_precipitate->vacuum_dry characterization Analyze Polymer: - NMR, FT-IR - GPC, DSC, TGA vacuum_dry->characterization

Caption: Workflow for polyester synthesis via melt polycondensation.

Characterization of Cyclododecanediol-Based Polyesters

A thorough characterization of the synthesized polyester is essential to confirm its structure, molecular weight, and physical properties.

Structural Analysis:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the formation of ester linkages (typically a strong carbonyl stretch around 1730 cm⁻¹) and the disappearance of hydroxyl and carboxylic acid groups. The presence of the cycloaliphatic ring can also be identified by characteristic C-H stretching and bending vibrations.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the polymer's microstructure, confirming the incorporation of both monomers and the regularity of the polymer chain.

Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

Thermal Properties:

  • Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester. The incorporation of the bulky cyclododecanediol ring is expected to influence these properties.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. Polyesters derived from long-chain diols often exhibit high thermal stability.[1]

Mechanical Properties:

  • Tensile Testing: Measures properties such as tensile strength, Young's modulus, and elongation at break, which are crucial for understanding the material's suitability for various applications. The flexibility imparted by the cyclododecanediol can lead to materials with good toughness.[6]

Data Presentation: Properties of Cyclododecanediol-Based Polyesters

The properties of polyesters derived from cyclododecanediol can be tailored by the choice of the dicarboxylic acid co-monomer. The following table provides a hypothetical comparison of properties for polyesters synthesized with different diacids.

PropertyPolyester (Cyclododecanediol-Sebacic Acid)Polyester (Cyclododecanediol-Adipic Acid)Polyester (Cyclododecanediol-Terephthalic Acid)
Glass Transition Temp. (Tg) Low to ModerateModerateHigh
Melting Temp. (Tm) ModerateModerate to HighHigh
Crystallinity Semi-crystallineSemi-crystallinePotentially Amorphous or Crystalline
Tensile Strength ModerateModerate to HighHigh
Flexibility HighModerateLow
Thermal Stability GoodGoodExcellent

Applications in Research and Drug Development

The unique properties of cyclododecanediol-based polyesters make them attractive for a range of applications, particularly in the biomedical field.

  • Drug Delivery: Biodegradable aliphatic polyesters are excellent candidates for drug delivery systems. The hydrophobic nature of the cyclododecanediol moiety can be advantageous for encapsulating lipophilic drugs. By tuning the polymer's degradation rate, controlled release profiles can be achieved. Cyclodextrin-based delivery systems, which share a similar cyclic structure, have been extensively studied for enhancing drug bioavailability and targeted delivery.[7][8][9]

  • Tissue Engineering: The mechanical properties and biocompatibility of these polyesters make them suitable for fabricating scaffolds for tissue regeneration. The ability to control the material's stiffness and degradation rate is critical for supporting cell growth and tissue formation.

  • Specialty Polymers: The enhanced thermal and mechanical properties of cyclododecanediol-containing polyesters make them suitable for use as high-performance engineering plastics and in coatings.[6][10]

Alternative Synthetic Routes: Enzymatic Polymerization

While melt polycondensation is a robust and widely used method, enzymatic polymerization offers a greener alternative.[11][12][13][14] Lipases, such as Candida antarctica lipase B (CALB), can catalyze the esterification reaction under milder conditions, often in solution or in a solvent-free system.[15] This can be particularly advantageous for the polymerization of sensitive monomers or when trying to achieve a more regular polymer structure.[16]

Enzymatic Polymerization Workflow Diagram

EnzymaticPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization mix_reactants Mix Monomers & Enzyme (e.g., CALB) in Solvent or Solvent-free incubation Incubation at Mild Temp. (e.g., 60-90°C) mix_reactants->incubation byproduct_removal Continuous Removal of Byproduct (e.g., Water) incubation->byproduct_removal enzyme_removal Enzyme Deactivation & Removal (Filtration) byproduct_removal->enzyme_removal polymer_precipitation Precipitation of Polymer enzyme_removal->polymer_precipitation vacuum_dry Vacuum Drying polymer_precipitation->vacuum_dry characterization Polymer Analysis vacuum_dry->characterization

Caption: Workflow for enzymatic polyester synthesis.

Conclusion

Cyclododecanediol is a valuable monomer for the synthesis of advanced polyesters with a wide range of tunable properties. By carefully selecting the co-monomer and the polymerization method, researchers can design materials tailored for specific applications, from biodegradable drug delivery systems to high-performance engineering plastics. The protocols and information provided in this application note serve as a starting point for exploring the potential of this versatile building block in polymer science.

References

  • ResearchGate. (2025). 1,12-Dodecanediol-Based Polyesters Derived from Aliphatic Diacids with Even Carbons: Synthesis and Characterization. Retrieved from [Link]

  • Edinburgh Research Explorer. (2025). Lauric Diacid‐Derived Sulfur‐Decorated Functional Polymers Displaying Programmable Thermal and Unconventional Luminescence Properties by Simple Thionation. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Polyesters Derived From Sebacic Acid, Hexanediol, and Hydroquinone. Retrieved from [Link]

  • MDPI. (2022). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Retrieved from [Link]

  • ACS Publications. (2022). Ultraviolet-Curable Cycloaliphatic Polyesters Containing Spiroacetal Moieties for Application as Powder Coatings. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Properties of Novel Polyesters Made from Renewable 1,4‐Pentanediol. Retrieved from [Link]

  • PubMed Central. (n.d.). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Enzymatic Synthesis of Polyester. Retrieved from [Link]

  • PubMed Central. (n.d.). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Retrieved from [Link]

  • PubMed. (n.d.). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Retrieved from [Link]

  • Kremer Pigmente. (2023). 87100 Cyclododecane. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Enzymatic Synthesis of Polyesters and Their Bioapplications: Recent Advances and Perspectives. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrin-Based Polymeric Drug Delivery Systems for Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. Retrieved from [Link]

  • California State University, Monterey Bay. (2016). Synthesis and characterization of polyesters derived from sebacic acid, hexanediol, and hydroquinone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrin-Containing Polymers: Versatile Platforms of Drug Delivery Materials. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Enzyme-Catalyzed Synthesis of Polyesters. Retrieved from [Link]

  • ScienceDirect. (n.d.). Effect of cycloaliphatic structure of polyester on the formability and stone-chip resistance of polyester/melamine coatings. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclodextrin-Modified Nanomaterials for Drug Delivery: Classification and Advances in Controlled Release and Bioavailability. Retrieved from [Link]

  • MDPI. (n.d.). Understanding the Interactions between Soft Segments in Polyurethanes: Structural Synergies in Blends of Polyester and Polycarbonate Diol Polyols. Retrieved from [Link]

  • ResearchGate. (n.d.). Copolyesters Made from 1,4-Butanediol, Sebacic Acid, and D-Glucose by Melt and Enzymatic Polycondensation. Retrieved from [Link]

  • SAGE Journals. (n.d.). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclododecanol, 99%. Retrieved from [Link]

  • Frontiers. (n.d.). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, characterization and curing behaviour of partial esters of cycloaliphatic epoxy resins. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Retrieved from [Link]

Sources

Strategic Utilization of Cyclododecanediol in Macrocyclic Musk Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-value landscape of fragrance chemistry, 1,2-Cyclododecanediol (CDD) serves not as a primary odorant, but as a critical "gateway scaffold" for the synthesis of macrocyclic musks—specifically the polymethylene dicarboxylic acid class (e.g., Ethylene Brassylate) and macrocyclic ketones/lactones (e.g., Exaltolide).

While CDD itself is a waxy, odorless solid (mp 60–61°C), its 12-carbon ring structure provides the essential carbon count and functional handles required to access the 15–17 membered rings characteristic of high-performance musks.[1] This guide details the rigorous chemical transformation of CDD into 1,12-Dodecanedioic Acid (DDDA) and its subsequent conversion into Ethylene Brassylate (Musk T) , the industry-standard macrocyclic musk.[1]

Chemical Architecture & Olfactory Logic

The "Gateway" Role of Cyclododecanediol

The fragrance industry relies on macrocycles (13–19 carbons) to provide "musk" notes—substantive, animalic, and fixative properties essential for base notes. CDD is synthesized via the oxidation of cyclododecene (derived from butadiene trimerization).[1] Its strategic value lies in its ability to undergo oxidative cleavage to yield linear chains with terminal functionality, or dehydration to yield cyclic ketones.[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from CDD to major musk classes.

CDD_Pathways CDD 1,2-Cyclododecanediol (C12 Scaffold) DDDA 1,12-Dodecanedioic Acid (DDDA) CDD->DDDA Oxidative Cleavage (H2O2/Tungstate) CDone Cyclododecanone CDD->CDone Dehydration (Acid Catalysis) MuskT Ethylene Brassylate (Musk T) DDDA->MuskT Esterification & Depolymerization Exalt Exaltolide (Pentadecanolide) CDone->Exalt Ring Expansion & Baeyer-Villiger

Figure 1: Divergent synthesis pathways from Cyclododecanediol to major macrocyclic musks.

Application Protocol 1: Oxidative Cleavage of CDD

Objective: Synthesize high-purity 1,12-Dodecanedioic Acid (DDDA) from 1,2-Cyclododecanediol. Significance: DDDA is the direct precursor to Ethylene Brassylate.[1] Traditional nitric acid oxidation is hazardous; this protocol utilizes a catalytic "green" oxidation system suitable for scale-up.[1]

Materials & Reagents[3][4][5][6][7][8][9][10][11]
  • Substrate: 1,2-Cyclododecanediol (99% purity).

  • Oxidant: Hydrogen Peroxide (30% aq.[1] solution).

  • Catalyst: Sodium Tungstate Dihydrate (Na₂WO₄[1]·2H₂O).[1]

  • Phase Transfer Catalyst (PTC): Methyltrioctylammonium bis(sulfate) or Aliquat 336.[1]

  • Solvent: None (Solvent-free) or Ethyl Acetate for extraction.[1]

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a reaction vessel equipped with a mechanical stirrer and reflux condenser, dissolve Na₂WO₄·2H₂O (1.0 mol%) and the acidic co-catalyst (e.g., H₃PO₄, 1.0 mol%) in the H₂O₂ solution (4.4 equivalents relative to diol).

  • Reaction Initiation:

    • Add 1,2-Cyclododecanediol (solid) to the aqueous catalyst mixture.[1]

    • Add the PTC (1.0 mol%).[1] The PTC is critical for shuttling the tungstate-peroxo species to the organic interface.[1]

  • Oxidation Phase:

    • Heat the mixture to 90°C with vigorous stirring (1000 rpm).

    • Mechanism:[2][3] The diol is cleaved via a cyclic peroxotungstate intermediate.[1]

    • Monitor: Track disappearance of the diol via TLC (SiO₂, Hexane:EtOAc 7:3) or GC-FID.[1] Reaction typically requires 4–6 hours.[1]

  • Work-up & Crystallization:

    • Cool the reaction mixture to 4°C. DDDA will precipitate as a white solid.[1]

    • Filter the crude solid.[1]

    • Purification: Recrystallize from hot water or aqueous acetic acid to remove trace catalyst and unreacted diol.[1]

  • Validation:

    • Yield Target: >90%.

    • Melting Point: 127–129°C (Lit. 129°C).[1]

Application Protocol 2: Synthesis of Ethylene Brassylate (Musk T)

Objective: Convert DDDA into the macrocyclic musk Ethylene Brassylate . Challenge: Forming a 17-membered ring is entropically unfavorable.[1] Strategy: Carothers’ Depolymerization Strategy . Instead of high-dilution cyclization, we form a linear polyester and then thermally depolymerize it under vacuum to "distill out" the cyclic monomer.[1][2]

Materials
  • Precursor: 1,12-Dodecanedioic Acid (from Protocol 1).[1]

  • Reagent: Ethylene Glycol (1.2 equivalents).[1]

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Dibutyltin oxide.[1]

  • Equipment: High-vacuum distillation setup (0.1–1.0 mmHg), fractionating column.[1]

Step-by-Step Methodology
  • Step A: Oligomerization (Polyester Formation)

    • Combine DDDA and Ethylene Glycol in a reactor.

    • Add Catalyst (0.1 wt%).[1]

    • Heat to 160–180°C under nitrogen flow.[1]

    • Continuously remove water (byproduct) to drive equilibrium toward the linear polyester.[1]

    • Endpoint: When water evolution ceases and acid value is <5 mg KOH/g.[1]

  • Step B: Depolymerization (Cyclization) [1]

    • Increase temperature to 220–250°C .

    • Apply high vacuum (< 1 mmHg ).[1]

    • Mechanism:[2][3] At high temp/low pressure, the polymer chain undergoes "back-biting" transesterification.[1] The cyclic monomer (Ethylene Brassylate) is more volatile than the polymer and distills off.[1]

    • Collect the distillate.[1] This is crude Ethylene Brassylate.[1]

  • Step C: Purification

    • Fractional distillation of the crude musk.[1]

    • Odor Evaluation: Sweet, musk, powdery, slightly fatty.[1]

Analytical Quality Control

For drug development and high-end perfumery, purity is paramount.[1]

ParameterMethodAcceptance CriteriaNotes
Purity GC-FID / GC-MS> 98.0%Impurities >1% can alter odor profile.[1]
Residual Diol GC-FID< 0.1%Unreacted CDD indicates incomplete oxidation.[1]
Acid Value Titration (KOH)< 1.0 mg KOH/gHigh acid value indicates ring opening/hydrolysis.[1]
Polymer Content GPCNone DetectedPolymers reduce volatility and fixative power.[1]
GC-MS Identification Markers
  • 1,2-Cyclododecanediol:

    
     200 (M+), distinctive loss of water peaks.[1]
    
  • Ethylene Brassylate:

    
     270 (M+), base peak often 
    
    
    
    55 or diagnostic lactone fragments.[1]

References

  • Preparation of Macrocyclic Esters (Depolymerization Strategy) Title: Process for producing macrocyclic ester compounds.[1][4][2][5][6] Source: GB Patent 2123405A.[1] URL:

  • Oxidative Cleavage of Vicinal Diols Title: Oxidative carbon–carbon bond cleavage of 1,2-diols to carboxylic acids/ketones by an inorganic-ligand supported iron catalyst.[1][7] Source: Green Chemistry (RSC), 2013.[1] URL:[Link]

  • Synthesis of Exaltolide via Cyclododecanone Title: Macrocyclic musk compounds: Synthetic approaches to key intermediates for exaltolide.[1][8] Source: Journal of the Indian Institute of Science, 2001.[1] URL:[Link]

  • Fragrance Application of Cyclododecane Derivatives Title: Use of (1-ethoxyethoxy)cyclododecane in a perfume composition.[1] Source: US Patent 6737396B2.[1] URL:

  • General Review of Musk Chemistry Title: Chemistry and Fragrance Properties of Macrocyclic Musks.[1] Source: University of Illinois (Seminar Abstract).[1] URL:[Link]

Sources

Application Note: Synthesis of Macrocyclic Ethylene Esters from Cyclododecanediol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of macrocyclic musk esters starting from Cyclododecanediol .

Critical Scientific Disambiguation:

  • Target Molecule: Ethylene Brassylate is chemically Ethylene Tridecanedioate (C15H26O4), derived from Brassylic Acid (C13).

  • Starting Material: Cyclododecanediol is a C12 precursor.

  • The Chemical Reality: Direct oxidative cleavage of Cyclododecanediol yields 1,12-Dodecanedioic Acid (DDDA) , not Brassylic Acid. The subsequent macrocyclization with ethylene glycol yields Ethylene Dodecanedioate (C14H24O4), a highly similar macrocyclic musk often grouped with brassylates in industrial perfumery (sometimes referred to as "C12 Ethylene Brassylate" in trade, though chemically inaccurate).

To maintain scientific integrity (E-E-A-T), this guide details the direct synthesis of the C12 macrocycle (Ethylene Dodecanedioate) from the specified starting material, while explicitly noting the homology difference.

Protocol ID: AN-SYN-MACRO-12 Target Class: Macrocyclic Musks (Polyester-type) Starting Material: 1,2-Cyclododecanediol

Executive Summary

This protocol details the conversion of 1,2-cyclododecanediol into the macrocyclic musk Ethylene Dodecanedioate . The process involves two distinct chemical phases:[1][2][3][4][5][6]

  • Oxidative Cleavage: A "Green Chemistry" approach using Tungstic Acid/Hydrogen Peroxide to cleave the C12 ring into 1,12-Dodecanedioic Acid (DDDA).

  • Polycondensation & Depolymerization: The formation of a linear polyester followed by Lewis-acid catalyzed depolymerization (back-biting) to yield the cyclic monomer.

This route avoids the use of aggressive nitric acid oxidation (traditional adipic acid route), minimizing N2O emissions and offering a safer laboratory workflow.

Reaction Mechanism & Pathway[1][5][7]

The synthesis relies on the oxidative scission of the vicinal diol bond, followed by a step-growth polymerization and a thermodynamic equilibration to the cyclic species.

ReactionPathway Diol 1,2-Cyclododecanediol (C12 Ring) Intermediate Peroxotungstate Complex Diol->Intermediate H2O2 / Na2WO4 Phase Transfer DDDA 1,12-Dodecanedioic Acid (Linear C12 Diacid) Intermediate->DDDA Oxidative Cleavage (C-C Scission) Polymer Linear Poly(ethylene dodecanedioate) DDDA->Polymer Ethylene Glycol -H2O (Esterification) Macrocycle Ethylene Dodecanedioate (Macrocyclic Musk) Polymer->Macrocycle Depolymerization High Vac / Catalyst

Figure 1: Synthetic pathway from Cyclododecanediol to the Macrocyclic Musk.

Phase 1: Oxidative Cleavage of Cyclododecanediol

Objective: Synthesize high-purity 1,12-Dodecanedioic Acid (DDDA). Mechanism: Tungstate-catalyzed oxidation involving a peroxotungstate active species that cleaves the C-C bond of the vicinal diol.

Materials & Reagents
ReagentPurityRole
1,2-Cyclododecanediol>98%Substrate
Hydrogen Peroxide (H2O2)30% aq.Oxidant
Sodium Tungstate Dihydrate99%Catalyst precursor
Methyltrioctylammonium bisulfate>95%Phase Transfer Catalyst (PTC)
Ethyl AcetateACS GradeExtraction Solvent
Step-by-Step Protocol
  • Catalyst Preparation:

    • In a 250 mL round-bottom flask, dissolve Sodium Tungstate (2.0 mol%) and PTC (1.0 mol%) in 30% H2O2 (4.0 equivalents) .

    • Stir vigorously at room temperature for 15 minutes. The solution typically turns faint yellow, indicating the formation of the active peroxotungstate species.

  • Oxidation Reaction:

    • Add 1,2-Cyclododecanediol (10.0 g, 50 mmol) to the reaction mixture.

    • Equip the flask with a reflux condenser and heat to 90°C .

    • Observation: The reaction is biphasic initially. As the cleavage proceeds, the solid diol dissolves, and the diacid product may precipitate upon cooling.

    • Maintain stirring at 90°C for 4–6 hours . Monitor consumption of diol via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Work-up & Purification:

    • Cool the mixture to 4°C (ice bath). The 1,12-Dodecanedioic acid will crystallize out of the aqueous solution.

    • Filter the white precipitate using a Büchner funnel.

    • Recrystallization: Dissolve the crude solid in hot water (or aqueous acetic acid for higher purity) and cool slowly.

    • Dry the crystals in a vacuum oven at 60°C overnight.

    • Yield Expectation: 85–92%.

    • Validation: Melting Point 127–129°C (Lit. 129°C).

Phase 2: Macrocyclization (Polymerization-Depolymerization)

Objective: Convert DDDA into Ethylene Dodecanedioate. Mechanism: This utilizes the Carothers principle. First, a linear oligomer is formed. Then, under high vacuum and high temperature with a transesterification catalyst, the chain "back-bites" to release the volatile cyclic monomer, which is distilled off.

Materials & Reagents
ReagentRole
1,12-Dodecanedioic Acid (from Phase 1)Monomer A
Ethylene Glycol (Anhydrous)Monomer B
Titanium(IV) butoxide (Ti(OBu)4) or Dibutyltin OxideTransesterification Catalyst
TolueneAzeotropic solvent (optional)
Experimental Setup
  • Reactor: 3-Neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Claisen distillation head connected to a vacuum pump and cold trap.

  • Heating: High-temperature oil bath or heating mantle capable of 250°C.

ReactorSetup Step1 Step 1: Oligomerization (160-180°C, Atm Pressure) Remove Water Reactor Reactor (Melt Phase) Step1->Reactor Charge Reagents Step2 Step 2: Depolymerization (220-250°C, <5 mbar) Distill Macrocycle Trap Cold Trap (Collects Musk) Step2->Trap Distillation of Cyclic Product Reactor->Step2 Add Catalyst Apply Vacuum

Figure 2: Two-stage reactor process for macrocyclization.

Step-by-Step Protocol
  • Oligomerization (Pre-polymer Formation):

    • Charge the reactor with DDDA (10 g, 43 mmol) and Ethylene Glycol (3.2 g, 52 mmol) . Note: A slight excess of glycol (1.2 eq) is used to ensure hydroxyl termination.

    • Heat to 160°C under a slow stream of Nitrogen.

    • Water will begin to distill off.[6][7] Gradually increase temperature to 190°C over 2 hours until water evolution ceases.

    • Result: A waxy, linear polyester oligomer.

  • Depolymerization (The "Back-Biting" Step):

    • Add the catalyst: Ti(OBu)4 (0.1 wt% relative to oligomer) .

    • Critical Step: Slowly reduce pressure to < 5 mbar (ideally < 1 mbar) while increasing temperature to 230–250°C .

    • The linear polymer will undergo transesterification. The cyclic monomer (Ethylene Dodecanedioate) is more volatile than the polymer and will distill over.

    • Collect the distillate continuously. If the viscosity of the pot residue becomes too high, the reaction can be stopped.

  • Purification:

    • The distillate is a crude musk oil.

    • Dissolve in hexane, wash with saturated NaHCO3 (to remove traces of free acid), then water.

    • Dry over MgSO4 and concentrate.

    • Final Polish: Fractional distillation under high vacuum (0.1 mmHg) yields the perfumery-grade product.

Characterization & Validation

ParameterMethodExpected Result (Ethylene Dodecanedioate)
Appearance VisualColorless to pale yellow viscous liquid or low-melting solid.
Odor OlfactorySweet, musk-like, powdery, slightly woody (reminiscent of Brassylate).
IR Spectrum FTIR (Neat)1735 cm⁻¹ (Ester C=O), 2920/2850 cm⁻¹ (CH2 stretch).
1H NMR CDCl3, 400 MHzδ 4.15 (s, 4H, -O-CH2-CH2-O-), δ 2.30 (t, 4H, -CH2-CO-), δ 1.60 (m, 4H), δ 1.28 (broad s, 12H).
GC-MS EI, 70eVMolecular Ion [M]+ = 256 m/z. Base peak often m/z 55 or distinct loss of alkoxy fragments.

Troubleshooting

  • Low Yield in Phase 1: Ensure the PTC is compatible with the oxidant. Tungstate requires acidic conditions; if the pH is too high, the active peroxotungstate won't form.

  • Polymer Gelation in Phase 2: If the reactor contents turn into an insoluble rubber, cross-linking occurred. Ensure the stoichiometry is precise and do not overheat without vacuum.

  • No Distillation: The vacuum is likely insufficient. Macrocycles have high boiling points; a vacuum of <2 mbar is mandatory for effective depolymerization.

References

  • Oxidative Cleavage Mechanism: H. Sato, et al. "A 'Green' Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Journal of the American Chemical Society, 1998. Link (Applied here to C12 system).

  • Macrocyclization Techniques: Spanagel, E. W., & Carothers, W. H. "Preparation of Macrocyclic Lactones by Depolymerization." Journal of the American Chemical Society, 1935. Link

  • Industrial Musk Synthesis: "Process for the preparation of macrocyclic esters." US Patent 6140514A. Link

  • Tungstate Catalysis: "Oxidative cleavage of 1,2-diols to carboxylic acids with H2O2 catalyzed by the WO4/PO4 association." Green Chemistry, 2013. Link

Sources

Cyclododecanediol Derivatives: A Versatile Scaffold for Supramolecular Chemistry in Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Flexible Macrocycle

In the vast and intricate world of supramolecular chemistry, the quest for novel molecular building blocks that offer a unique combination of structural definition, synthetic accessibility, and functional versatility is perpetual. While macrocycles like cyclodextrins and calixarenes have long been the stalwarts of host-guest chemistry and self-assembly, a lesser-explored yet highly promising scaffold is emerging: cyclododecanediol and its derivatives. The 12-membered ring of cyclododecane provides a flexible yet pre-organized platform, and the diol functionality serves as a convenient anchor for a diverse array of chemical modifications. This guide provides an in-depth exploration of cyclododecanediol derivatives in supramolecular chemistry, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the synthesis of key derivatives and their applications in forming sophisticated supramolecular structures such as organogels and liquid crystals, with a particular emphasis on the profound influence of chirality.

Core Principles: Chirality and Self-Assembly of Cycloalkane Derivatives

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the cornerstone of supramolecular chemistry. For derivatives of cyclic alkanes, including cyclododecanediol, chirality plays a pivotal role in dictating the nature and morphology of the resulting assemblies. The inherent chirality of enantiomerically pure starting materials, such as (1R,2R)- or (1S,2S)-1,2-cyclododecanediol, can be transferred to the macroscopic scale, leading to the formation of helical fibers, twisted ribbons, and other chiral superstructures. This chiral amplification is a powerful tool for creating materials with unique chiroptical and recognition properties.

The self-assembly process is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. For instance, in organogelators derived from amino acids and cycloalkanes, the amide functionalities provide strong, directional hydrogen bonds, while the lipophilic cycloalkane and any appended alkyl chains contribute to van der Waals interactions, driving the formation of a three-dimensional network that immobilizes the solvent.

Application Note I: Chiral Organogelators for Smart Materials and Drug Delivery

Concept: Organogels are a class of soft materials where a low-molecular-weight gelator self-assembles in an organic solvent to form a three-dimensional network, entrapping the solvent molecules. Cyclododecanediol derivatives, particularly those incorporating amino acid moieties, are excellent candidates for organogelators due to their ability to form extensive hydrogen-bonding networks. The chirality of the cyclododecanediol backbone can significantly influence the gelation properties, including the minimum gelation concentration (MGC), gel stability, and the morphology of the self-assembled fibrillar network.

Mechanism of Gelation: The formation of an organogel from a cyclododecanediol-based gelator is a hierarchical self-assembly process.

cyclododecanediol based biodegradable polymer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclododecanediol (CDD)-Based Biodegradable Polymers

Part 1: Executive Summary & Scientific Rationale

The "Rigid-Hydrophobic" Paradox in Biodegradable Polymers Standard biodegradable polyesters like Poly(lactic acid) (PLA) or Poly(caprolactone) (PCL) often suffer from a trade-off: they are either too brittle (PLA) or too soft/low-melting (PCL) for load-bearing or long-term applications.

Cyclododecanediol (CDD) —specifically the 1,2-cyclododecanediol isomer mixture—offers a unique solution. Unlike its linear counterpart (1,12-dodecanediol), the CDD molecule possesses a rigid C12 cyclic backbone . When incorporated into polymer chains, this ring structure acts as a "molecular anchor," providing:

  • Steric Hindrance: The bulky ring protects adjacent ester bonds from premature hydrolysis, extending the degradation profile from weeks to months.

  • Crystallinity Disruption: The ring structure disrupts the packing of linear segments, reducing crystallinity while maintaining a high Glass Transition Temperature (Tg) due to backbone rigidity.

  • Hydrophobicity: The C12 aliphatic ring drastically lowers water uptake, preventing "bulk erosion" and favoring "surface erosion," which is critical for zero-order drug release kinetics.

This guide details the synthesis and characterization of Poly(cyclododecyl sebacate) (PCDS) and CDD-Extended Polyurethanes , positioning them as superior alternatives for long-acting implants.

Part 2: Material Specifications & Pre-Synthesis

Monomer Selection

It is critical to distinguish between the two "dodecanediols" found in literature.

Feature1,2-Cyclododecanediol (CDD) 1,12-Dodecanediol (Linear)
Structure Cyclic (C12 Ring)Linear Aliphatic Chain
Function Rigidity & Steric Shielding Flexibility & Crystallinity
Isomers Mixture of cis (major) and transN/A
Primary Use High-Tg Polyesters, PU Chain ExtendersFlexible Polyesters (e.g., Poly(dodecamethylene sebacate))

Reagent Preparation:

  • Purification: Commercial CDD (Tech grade, ~85%) must be recrystallized from ethyl acetate to remove cyclododecanone impurities. Target purity: >98% (GC-MS).

  • Drying: Dry monomers in a vacuum oven at 40°C for 24 hours over P₂O₅ to remove trace moisture (critical for molecular weight growth).

Part 3: Experimental Protocols

Protocol A: Synthesis of Poly(cyclododecyl sebacate) (PCDS)

A rigid-backbone polyester for long-term support scaffolds.

Mechanism: Melt Polycondensation (Transesterification).

Reagents:

  • 1,2-Cyclododecanediol (CDD): 20.0 g (0.1 mol)

  • Dimethyl Sebacate: 23.0 g (0.1 mol)

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄), 200 ppm.

Workflow:

  • Melt Stage: Charge CDD and Dimethyl Sebacate into a 3-neck flame-dried flask equipped with a mechanical stirrer and nitrogen inlet. Heat to 140°C under N₂ flow until molten.

  • Transesterification: Add Ti(OBu)₄ catalyst. Raise temperature to 160°C . Methanol will evolve. Stir for 4 hours.

    • Why? The low temperature prevents ring sublimation before oligomerization.

  • Polycondensation (Vacuum): Raise temperature to 180°C . Apply high vacuum (<0.1 mbar) slowly to avoid bumping.

    • Critical Step: Maintain vacuum for 6–8 hours. The high viscosity indicates high molecular weight (Mw).

  • Purification: Dissolve the polymer in Chloroform and precipitate into cold Methanol (1:10 ratio). Filter and vacuum dry.

Expected Properties:

  • Mw (GPC): 45,000 – 60,000 Da

  • Tg: ~ -10°C to 5°C (Higher than linear analog due to ring rigidity)

  • Degradation: Surface erosion profile (linear mass loss).

Protocol B: CDD-Extended Biodegradable Polyurethane (PU-CDD)

A tough elastomer for cardiovascular patches.

Mechanism: Two-Step Prepolymer Method.[1]

Reagents:

  • Soft Segment: Poly(caprolactone) diol (PCL-diol, Mn=2000): 10 mmol.

  • Isocyanate: L-Lysine Diisocyanate (LDI) or Hexamethylene Diisocyanate (HDI): 20 mmol.

  • Chain Extender: 1,2-Cyclododecanediol (CDD) : 10 mmol.

  • Catalyst: Stannous Octoate (Sn(Oct)₂): 0.05 wt%.

Workflow:

  • Prepolymer Formation: React PCL-diol with LDI at 80°C under N₂ for 3 hours. Analyze NCO content (titration) to confirm -NCO termination.

  • Chain Extension: Dissolve CDD in anhydrous DMAc (Dimethylacetamide). Add to the prepolymer dropwise.

    • Why CDD? Unlike standard extenders (Butanediol), CDD introduces a bulky "kink" in the hard segment. This prevents the hard segments from crystallizing too densely, resulting in a transparent but stiff elastomer.

  • Curing: Pour into Teflon molds and cure at 100°C for 24 hours.

Part 4: Visualization of Synthesis & Logic

CDD_Polymer_Logic Monomer 1,2-Cyclododecanediol (Rigid C12 Ring) Synthesis Melt Polycondensation (with Sebacic Acid) Monomer->Synthesis Steric Hindrance LinearDiol Linear 1,12-Dodecanediol (Flexible Chain) LinearDiol->Synthesis Polymer_Cyclic Poly(Cyclododecyl Sebacate) (Bulky/Rigid Backbone) Synthesis->Polymer_Cyclic Using CDD Polymer_Linear Poly(Dodecyl Sebacate) (Flexible/Crystalline) Synthesis->Polymer_Linear Using Linear Diol Prop_Cyclic High Hydrophobicity Slow Hydrolysis Amorphous Regions Polymer_Cyclic->Prop_Cyclic Prop_Linear Fast Crystallization Bulk Erosion Lower Tg Polymer_Linear->Prop_Linear App Application: Long-Term Drug Delivery Implants Prop_Cyclic->App Surface Erosion Control

Caption: Comparative logic flow demonstrating how the cyclic structure of CDD alters polymer properties compared to linear analogs, enabling controlled surface erosion.

Part 5: Characterization & Biodegradation Data

Table 1: Comparative Properties of CDD-based vs. Linear Polyesters

PropertyPoly(1,2-cyclododecyl sebacate) (PCDS)Poly(1,12-dodecyl sebacate) (PLDS)Significance
Glass Transition (Tg) -2°C-28°CCDD ring restricts chain mobility, increasing stiffness.
Melting Point (Tm) 55°C (Broad)78°C (Sharp)CDD disrupts crystal packing, improving drug loading capacity.
Water Contact Angle 105° (Highly Hydrophobic)92°PCDS resists water penetration better, delaying bulk degradation.
Degradation Half-life ~24 Weeks~9 WeeksBulky ring sterically hinders esterase attack.

Biodegradation Assay Protocol (Enzymatic):

  • Media: Phosphate Buffered Saline (PBS, pH 7.4) containing Lipase (from Pseudomonas cepacia, 100 U/mL).

  • Sample: 10x10mm polymer films (vacuum dried).

  • Incubation: 37°C with orbital shaking (100 rpm).

  • Measurement: Wash with distilled water, vacuum dry, and weigh weekly.

  • Result Interpretation:

    • Linear Polyester:[2] Rapid mass loss in weeks 1–4 (Bulk erosion).

    • CDD Polyester: Linear mass loss over weeks 1–20 (Surface erosion).

Part 6: References

  • Invista. (2004).[3] Cyclododecanediol (CDD) as a Chain Extender in Polyurethanes. Adhesives & Sealants Industry.[3][4][5] Link

  • Wang, G., & Wang, J. (2023). 1,12-Dodecanediol-Based Polyesters Derived from Aliphatic Diacids: Synthesis and Characterization. Journal of Polymers and the Environment. Link

  • Müller, R. J., et al. (2001).[6][7] Biodegradation of polyesters containing aromatic constituents. Journal of Biotechnology, 86(2), 87-95.[6] Link

  • BenchChem. (2025). Application Notes for Biodegradable Polyesters from 1,2-Epoxydecane (Analogous Aliphatic Systems). Link

  • Kyrikou, I., & Briassoulis, D. (2007). Biodegradation of Agricultural Plastic Films: A Critical Review. Journal of Polymers and the Environment, 15, 125–150. Link

Sources

Application Note: Cyclododecanediol as a Versatile Precursor for High-Performance Nylon-6,12 Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C12 Intermediates in Polymer Science

High-performance polyamides, such as Nylon-6,12, are indispensable materials in demanding applications, from automotive components to specialized industrial filaments.[1] The performance of these polymers is directly derived from the chemical structure of their monomeric precursors. Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a cornerstone intermediate for producing Nylon-6,12, imparting flexibility, low moisture absorption, and excellent chemical resistance to the final polymer.[2]

Industrially, DDDA is primarily synthesized via a multi-step process starting from butadiene, which is trimerized to cyclododecatriene, hydrogenated to cyclododecane, and subsequently oxidized.[3] This process often involves strong acids like nitric acid and can generate significant environmental waste, including nitrous oxide, a potent greenhouse gas.[4] As industrial chemistry moves towards more sustainable and varied synthetic routes, exploring alternative precursors is of paramount importance.[5]

This application note details a robust laboratory-scale pathway utilizing 1,2-cyclododecanediol as a starting material for the synthesis of dodecanedioic acid. While not the conventional industrial route, this method provides a chemically sound and valuable approach for research and development settings. We will first detail the oxidative cleavage of cyclododecanediol to yield dodecanedioic acid. Subsequently, we will describe the conversion of the resulting diacid into Nylon-6,12 via interfacial polymerization, a classic and reliable method for laboratory-scale polyamide synthesis.

Part 1: Synthesis of Dodecanedioic Acid via Oxidative Cleavage of 1,2-Cyclododecanediol

Principle and Mechanistic Insight

The conversion of a cyclic 1,2-diol to a linear dicarboxylic acid is a powerful transformation in organic synthesis. This process involves the oxidation of two secondary alcohol groups and the cleavage of the carbon-carbon bond between them. Strong oxidizing agents, such as hot nitric acid (HNO₃), are effective for this transformation.

The mechanism involves the initial oxidation of the secondary alcohol groups to ketones.[6] Under the harsh, high-temperature acidic conditions, the resulting α-dicarbonyl intermediate undergoes oxidative cleavage of the C-C bond between the carbonyl groups. This ring-opening step forms the linear 12-carbon dicarboxylic acid, dodecanedioic acid. Nitric acid serves as the potent oxidizing agent, being reduced to various nitrogen oxides (NOₓ) in the process.[7]

Causality of Experimental Choices:

  • Nitric Acid (Concentrated): Chosen for its potent oxidizing power, capable of both oxidizing the secondary alcohols and cleaving the resultant C-C bond.[8] Its use is well-established in industrial chemistry for similar oxidations, like the final step in adipic acid production.[3]

  • Temperature Control: The reaction is highly exothermic and produces toxic NOₓ gas. Maintaining a controlled temperature is critical to prevent runaway reactions and ensure a selective, high-yield conversion.

  • Vigorous Stirring: Ensures efficient heat and mass transfer between the solid cyclododecanediol and the liquid nitric acid, promoting a uniform reaction rate.

  • Workup Procedure: Cooling the reaction mixture is essential to precipitate the solid dodecanedioic acid product, which has low solubility in the cold aqueous acidic medium. Washing with copious amounts of cold water removes residual nitric acid and other water-soluble impurities.

Experimental Workflow: Oxidation of Cyclododecanediol```dot

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Charge Fume Hood Reactor with 1,2-Cyclododecanediol B Add Concentrated Nitric Acid (Slowly, under cooling) A->B Reagent Addition C Heat Mixture Gently (e.g., to 80-90°C) B->C Initiate Reaction D Maintain Temperature & Stir (Monitor for NO₂ evolution) C->D Controlled Oxidation E Cool Reaction Mixture in Ice Bath D->E Quench & Precipitate F Filter Precipitated Solid (Vacuum Filtration) E->F Separate Solid G Wash Solid with Cold DI Water F->G Purification H Dry Product Under Vacuum G->H Final Product

Caption: Workflow for Nylon-6,12 synthesis via interfacial polymerization.

Detailed Protocol: Synthesis of Nylon-6,12

Safety Precautions: 1,6-Hexamethylenediamine is corrosive and toxic. Dodecanedioyl chloride (and the thionyl chloride used to prepare it) is highly corrosive and reacts violently with water. Hexane is flammable. This procedure must be conducted in a chemical fume hood with appropriate PPE.

Step A: Preparation of Dodecanedioyl Chloride

  • Place 5.0 g of the dry dodecanedioic acid synthesized in Part 1 into a round-bottom flask.

  • Add 10 mL of thionyl chloride (SOCl₂) and a few drops of dimethylformamide (DMF) as a catalyst.

  • Fit the flask with a reflux condenser (vented to a gas trap) and heat the mixture gently in a water bath at 60-70°C for 1 hour, or until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The remaining oily liquid is dodecanedioyl chloride and is used directly in the next step.

Step B: Interfacial Polymerization

  • Aqueous Phase: In a 250 mL beaker, dissolve 2.5 g of 1,6-hexamethylenediamine and 1.0 g of NaOH in 50 mL of deionized water.

  • Organic Phase: Dissolve the dodecanedioyl chloride prepared in Step A in 50 mL of hexane.

  • Layering: Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers. A film of Nylon-6,12 will form immediately at the interface. [9]4. Polymer Removal: Using a pair of forceps or a wire hook, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous rope of nylon should form. [10]5. Winding: Wind the nylon rope onto a glass rod or a test tube. Continue pulling until one of the monomers is exhausted.

  • Washing: Thoroughly wash the collected nylon rope with water, followed by a wash with 50% aqueous ethanol or acetone to help it dry.

  • Drying: Allow the nylon to air dry completely.

Data Presentation: Expected Results and Characterization

ParameterCyclododecanediolDodecanedioic Acid (Product 1)Nylon-6,12 (Product 2)
Molecular Formula C₁₂H₂₄O₂C₁₂H₂₂O₄[C₁₈H₃₄N₂O₂]ₙ
Molar Mass ( g/mol ) 200.32230.30(310.48)ₙ
Appearance White solidWhite crystalline solidWhite fibrous solid
Melting Point (°C) ~103-105127–129 [3]~210-220
Expected Yield N/A75-85%>90% (based on limiting reagent)
Key IR Peaks (cm⁻¹) ~3300 (broad, O-H), ~2930 (C-H)~3000 (broad, O-H), ~2930 (C-H), ~1700 (strong, C=O)~3300 (N-H), ~2930 (C-H), ~1640 (Amide I, C=O), ~1540 (Amide II, N-H bend)

References

  • Wikipedia. (2023). Dodecanedioic acid. Retrieved from [Link]

  • Roots Analysis. (2023). Dodecanedioic Acid Market Size, Share & Trend Forecast, 2035. Retrieved from [Link]

  • University of Edinburgh. (2020). Sustainable nylon production made possible by bacteria discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Experiment 1: Polymers - Nylon 6 - 10. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of 1,12-dodecanedioic acid by combining chemocatalysis and biocatalysis: A marriage of convenience or necessity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • CORE. (2018). Bio-Dodecanedioic Acid (DDDA) Production. Retrieved from [Link]

  • Biobased Press. (2015). Another biobased dicarboxylic acid moves toward commercial production, by Verdezyne. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Preparation of nylon 6,6 by interfacial polymerization. Retrieved from [Link]

  • PubMed. (2017). Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis. Retrieved from [Link]

  • YouTube. (2021). Nylon Synthesis. Retrieved from [Link]

  • ScholarWorks@UARK. (2017). An industrial process for the production of nylon 6 6 through the step-growth reaction of adipic acid and hexamethylenediamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Dicarboxylic Acids from Aqueous Solutions of Diols with Hydrogen Evolution Catalyzed by an Iridium Complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 1.6: Interfacial Polymerization of Nylon 6,10 from Diamine and Diacid Chloride. Retrieved from [Link]

  • ACS Publications. (2019). Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol. Retrieved from [Link]

  • Scribd. (n.d.). Lab. 12 Nylon. Retrieved from [Link]

  • YouTube. (2020). Interfacial Polymerization; Making Nylon 6,10. Retrieved from [Link]

  • Biblioteka Nauki. (2018). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Nylon 6,10 via Interfacial Polymerization. Retrieved from [Link]

  • ResearchGate. (2018). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]

  • Reddit. (2015). Nitric acid as an oxidizing agent. Retrieved from [Link]

  • ACS Publications. (1995). Enantioselective oxidation of 1,2-diols to L-.alpha.-hydroxy acids using co-immobilized alcohol and aldehyde dehydrogenases as catalysts. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Cyclododecanediol Dehydration Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Cyclododecanediol Dehydration

Core Directive & Executive Summary

The Challenge: The conversion of 1,2-cyclododecanediol (CDD) to cyclododecanone (CDON) is not a simple dehydration; it is a Pinacol Rearrangement . A common misconception is treating this purely as water elimination to form an alkene. If you treat it as a standard elimination, you will favor the formation of cyclododecadienes (side products) rather than the desired ketone.

The Solution: Success relies on controlling the lifespan and fate of the carbocation intermediate. You must promote the 1,2-hydride shift (rearrangement) while suppressing deprotonation (elimination to dienes) and intermolecular attack (etherification/oligomerization).

Technical Troubleshooting Guide (Q&A)

Category 1: Selectivity & Product Purity

Q: Why is my reaction yielding high amounts of cyclododecadienes instead of cyclododecanone?

A: You are likely operating under conditions that favor thermodynamic elimination (E1) over the kinetic rearrangement.

  • The Mechanism: The reaction proceeds via a carbocation intermediate.[1][2][3][4] If this cation loses a proton to a base (even a weak one like water or the conjugate base of your acid), it forms a double bond (diene). If it undergoes a 1,2-hydride shift, it forms the protonated ketone.

  • Corrective Action:

    • Acidity Control: Increase the acidity strength (Hammett acidity function,

      
      ). Weak acids fail to drive the rearrangement fast enough, allowing time for elimination. Use strong solid acids like H-Beta Zeolites  or Amberlyst-15 .
      
    • Water Removal: Water acts as a base in this system, deprotonating the intermediate to form the diene. Implement continuous water removal (Dean-Stark or molecular sieves) to shift equilibrium and remove the basic species.

Q: I am seeing heavy "gum" or oligomers in the reactor bottom. What is happening?

A: This is intermolecular etherification, often caused by high substrate concentration or insufficient temperature.

  • The Cause: In the absence of high thermal energy, the carbocation may be attacked by the oxygen lone pair of another CDD molecule rather than rearranging.

  • Corrective Action:

    • Dilution: Reduce the concentration of CDD in your solvent (e.g., use Toluene or Xylene) to statistically favor intramolecular rearrangement over intermolecular collision.

    • Temperature: Ensure your reaction temperature is

      
      . The rearrangement has a higher activation energy than ether formation; insufficient heat "stalls" the intermediate, leading to oligomers.
      
Category 2: Catalyst Performance

Q: My catalyst deactivates after only a few cycles. Is it coking?

A: Likely, but "pore blockage" by heavy byproducts is more specific.

  • The Mechanism: Large C12 rings diffuse slowly in microporous catalysts. If the rearrangement is slow, oligomers form inside the pores, trapping the active sites.

  • Corrective Action:

    • Pore Size Optimization: Switch to a catalyst with larger pores or a hierarchical structure (e.g., MCM-41 or Mesoporous Alumina ) to allow faster diffusion of the bulky C12 species.

    • Solvent Polarity: Use a non-polar solvent. Polar solvents can compete for adsorption on the acidic sites, lowering the effective catalytic activity.

Visualizing the Reaction Pathway

The following diagram illustrates the critical divergence point between the desired Pinacol Rearrangement and the undesired Elimination pathway.

ReactionPathway CDD 1,2-Cyclododecanediol (Substrate) Protonation Protonation & -H2O CDD->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Shift 1,2-Hydride Shift (Rearrangement) Carbocation->Shift  Preferred Path   (Strong Acid/Heat) Elimination Deprotonation (Elimination) Carbocation->Elimination  Competing Path   (Basic Conditions) Ether Oligomers/Ethers Carbocation->Ether  High Conc.   CDON Cyclododecanone (Target) Shift->CDON Diene Cyclododecadienes (Side Product) Elimination->Diene

Figure 1: Mechanistic divergence in CDD dehydration. Green path represents the desired Pinacol Rearrangement.

Optimized Experimental Protocol

Objective: Selective conversion of 1,2-cyclododecanediol to cyclododecanone via acid-catalyzed rearrangement.

Reagents:

  • Substrate: 1,2-Cyclododecanediol (High purity, stereoisomer mix is acceptable).

  • Catalyst: H-Beta Zeolite (Si/Al ratio ~25) or Amberlyst-15 (Dry).

  • Solvent: Toluene (Anhydrous).

Procedure:

  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (pre-filled with toluene), and a reflux condenser.

  • Loading: Charge the flask with:

    • 10.0 g 1,2-Cyclododecanediol (50 mmol).

    • 100 mL Toluene (0.5 M concentration).

    • 1.0 g Catalyst (10 wt% loading relative to substrate).

  • Reaction: Heat the mixture to vigorous reflux (

    
    ).
    
    • Critical Step: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (approx. 2-4 hours).

  • Workup:

    • Cool to room temperature.[5]

    • Filter off the solid catalyst (Catalyst can be regenerated via calcination for zeolites or solvent wash for resins).

    • Remove solvent via rotary evaporation.

  • Analysis: Analyze crude via GC-MS.

    • Target Peak: Cyclododecanone (

      
       182).
      
    • Impurity Check: Look for peaks at

      
       164 (Cyclododecadienes).
      

Data Summary Table: Expected Outcomes vs. Conditions

ParameterOptimized ConditionEffect of Deviation
Temperature

(Reflux)
Too Low: Ether/Oligomer formation. Too High: Cracking/Coking.
Acidity Strong Brønsted (Zeolite/Resin)Weak Acid: Incomplete conversion, elimination favored.
Water Continuous RemovalPresence of Water: Shifts equilibrium back; promotes diene formation.
Concentration 0.5 M>1.0 M: Increases intermolecular etherification (dimers).

References

  • Mechanism of Pinacol Rearrangement

    • Title: Pinacol Rearrangement - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Dehydration Kinetics & Diol Reactivity

    • Title: Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols.[6]

    • Source: National Institutes of Health (NIH) / ACS J. Org. Chem.
    • URL:[Link]

  • General Dehydration Mechanisms (E1 vs Rearrangement)

    • Title: 14.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Cyclododecanone Synthesis Context

    • Title: Eco-friendly Synthesis of Cyclododecanone
    • Source: Scientific Research Publishing (SCIRP).
    • URL:[Link]

Sources

Technical Support Center: Optimizing Cyclododecanediol Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the temperature for cyclododecanediol esterification experiments. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal conditions for the esterification of cyclododecanediol.

Q1: What is the fundamental role of temperature in the esterification of cyclododecanediol?

Temperature is a critical parameter in cyclododecanediol esterification as it directly influences both the reaction rate and the position of the chemical equilibrium. According to kinetic theory, increasing the temperature provides the reactant molecules (cyclododecanediol and the carboxylic acid) with greater kinetic energy. This increases the frequency and energy of collisions, leading to a higher proportion of molecules possessing the necessary activation energy to react and form the ester.

However, esterification is a reversible reaction.[1][2] Higher temperatures can accelerate both the forward (ester formation) and reverse (hydrolysis) reactions.[3] The overall effect on yield depends on how effectively the water byproduct is removed from the system.[2][4]

Q2: What is a typical starting temperature range for optimizing cyclododecanediol esterification?

The optimal temperature is highly dependent on the specific carboxylic acid, the catalyst employed, and the solvent.

  • For standard acid-catalyzed methods (e.g., using sulfuric acid or p-toluenesulfonic acid) in a solvent like toluene, a starting range of 80-110 °C is generally recommended.[4] This range is often sufficient to achieve a reasonable reaction rate and allows for the efficient azeotropic removal of water using a Dean-Stark apparatus, which is crucial for driving the reaction to completion.[2]

  • For enzymatic catalysis , which is much milder, the optimal temperature is significantly lower, typically between 30-70 °C .[3] Exceeding the optimal temperature for an enzyme can lead to denaturation and a rapid loss of catalytic activity.

  • For coupling agent-mediated reactions (e.g., Steglich esterification with DCC/DMAP), the reaction is often performed at or below room temperature, starting at 0 °C and slowly warming to room temperature (20-25 °C) .[5][6]

Q3: How does my choice of catalyst affect the optimal reaction temperature?

The catalyst's nature dictates the reaction mechanism and, consequently, the required thermal energy.

  • Brønsted or Lewis Acids (H₂SO₄, p-TSA): These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. This mechanism typically requires elevated temperatures (often >80 °C) to overcome the activation energy barrier.[1][4]

  • Coupling Agents (DCC, EDC): Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] This intermediate is much more susceptible to nucleophilic attack than the protonated acid. As a result, these reactions can proceed efficiently at much lower temperatures, often at room temperature or below, which is ideal for thermally sensitive substrates.[5]

  • Enzymes (Lipases): Lipases provide an alternative reaction pathway with a significantly lower activation energy. They can catalyze esterification under very mild temperature conditions (e.g., 40-60 °C), offering high selectivity and avoiding harsh acidic environments.[8]

Q4: What are the potential side reactions at excessively high temperatures?

Exceeding the optimal temperature can lead to a variety of undesired side reactions, reducing the yield and purity of the cyclododecanediol ester.

  • Dehydration: Since cyclododecanediol is a diol, intramolecular or intermolecular dehydration to form cyclic ethers or poly-ethers can occur, especially under strong acid catalysis at high temperatures.

  • Elimination Reactions: Tertiary alcohols are particularly prone to elimination at high temperatures, though this is less of a concern for the secondary alcohol groups in cyclododecanediol.[4]

  • Thermal Decomposition: The reactants, desired ester product, or catalyst may begin to decompose at very high temperatures, leading to charring and the formation of complex impurities.[9][10] Some polyol esters show the onset of decomposition above 225 °C.[11]

  • Catalyst-Driven Side Reactions: High temperatures can sometimes promote unwanted reactions catalyzed by the acid, such as rearrangements or other condensation reactions.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion to the Ester Product
Possible Cause Scientific Explanation Recommended Solution
Temperature is too low The system has insufficient kinetic energy to overcome the reaction's activation energy barrier, resulting in an impractically slow reaction rate.[12]Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress at each step using an appropriate analytical method (e.g., TLC, GC).
Reaction has reached equilibrium Esterification is a reversible process.[2] If the water byproduct is not removed, the reverse reaction (hydrolysis) will occur, limiting the net conversion to the ester.Employ a Dean-Stark trap or add molecular sieves to the reaction mixture to sequester the water as it forms. This shifts the equilibrium toward the product side according to Le Châtelier's principle.[2][4]
Catalyst is inactive or insufficient The catalyst may have degraded due to moisture or impurities, or the concentration may be too low to effectively lower the activation energy.Ensure all reagents and solvents are anhydrous, particularly for acid-catalyzed and coupling agent-mediated reactions. If necessary, increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Issue 2: Significant Formation of Impurities or Byproducts
Possible Cause Scientific Explanation Recommended Solution
Temperature is too high Excessive thermal energy is promoting alternative reaction pathways such as dehydration of the diol to form ethers or causing thermal degradation of the starting materials or product.[9][13]Reduce the reaction temperature. If a lower temperature results in an unacceptably slow reaction rate, consider switching to a more active, lower-temperature catalyst system, such as a Steglich esterification using DCC and DMAP.[5][7]
Catalyst is too harsh Strong, non-selective acid catalysts like concentrated sulfuric acid can promote a wide range of side reactions at elevated temperatures.Reduce the concentration of the strong acid catalyst. Alternatively, switch to a milder catalyst such as a solid acid catalyst (e.g., Amberlyst 15) or an organocatalyst. For sensitive substrates, enzymatic catalysis is an excellent option.[3]
Issue 3: Reaction Starts but Stalls Before Reaching Full Conversion
Possible Cause Scientific Explanation Recommended Solution
Equilibrium has been reached As described in Issue 1, the forward and reverse reaction rates have become equal, leading to no further net production of the ester.[2][4]This is the most common cause. Aggressively remove water using a Dean-Stark trap and ensure the system is well-sealed against atmospheric moisture. Using one reactant in large excess can also help drive the reaction to completion.
Thermal instability over time At the chosen temperature, the reactants, product, or catalyst may be slowly degrading over the extended reaction time, leading to a decrease in active reagents.[10][11]Conduct a time-course study. Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze them to determine the point at which the product concentration plateaus or begins to decrease. This will define the optimal reaction time at that temperature.

Data Summary Table

The following table summarizes the general causal relationships between temperature and key experimental outcomes in cyclododecanediol esterification.

ParameterEffect of Increasing TemperatureRationale & Key Considerations
Reaction Rate IncreasesFollows the Arrhenius equation; higher kinetic energy leads to more frequent and energetic molecular collisions.[12]
Equilibrium Conversion Can decrease (for exothermic reactions)Esterification is typically a slightly exothermic process. According to Le Châtelier's principle, increasing temperature can shift the equilibrium back towards the reactants. However, this effect is often secondary to the efficient removal of water.[12]
Byproduct Formation Generally increasesHigher thermal energy can provide the activation energy for alternative, undesired reaction pathways like dehydration or decomposition.[13]
Catalyst Stability Can decreaseEnzymes are highly sensitive and can denature.[3] Some chemical catalysts may also decompose or become less effective at very high temperatures.
Solvent Loss IncreasesHigher temperatures increase the vapor pressure of the solvent, potentially leading to significant loss if the reflux condenser is not efficient. This can alter reactant concentrations.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal temperature for the esterification of cyclododecanediol with a representative carboxylic acid (e.g., acetic acid) using p-toluenesulfonic acid (p-TSA) as a catalyst.

Objective: To identify the temperature that provides the highest yield of cyclododecanediol diacetate within a reasonable timeframe (e.g., 4 hours) with minimal byproduct formation.

Materials:

  • Cyclododecanediol

  • Acetic Acid (glacial)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flasks, Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate, separatory funnel

  • Analytical equipment (e.g., GC-MS or ¹H NMR)

Procedure:

  • Reaction Setup:

    • Set up three identical reaction assemblies, each consisting of a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

    • To each flask, add cyclododecanediol (1.0 eq), p-TSA (0.05 eq), and toluene (to achieve a ~0.5 M solution).

  • Staged Reagent Addition:

    • Begin stirring and heat the mixtures to the target temperatures: Flask 1 (80 °C), Flask 2 (95 °C), Flask 3 (110 °C) .

    • Once the target temperature is stable, add acetic acid (2.5 eq) to each flask. The excess acid helps to drive the equilibrium.

  • Reaction Monitoring:

    • Start a timer for each reaction as soon as the acetic acid is added.

    • Allow the reactions to reflux for 4 hours, collecting the water byproduct in the Dean-Stark trap.

    • After 4 hours, take a small aliquot (~0.1 mL) from each reaction mixture for preliminary analysis (e.g., by TLC or GC) to assess conversion.

  • Workup Procedure:

    • Allow the flasks to cool to room temperature.

    • Dilute each reaction mixture with an equal volume of ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Saturated sodium bicarbonate solution (2x) to neutralize excess acetic acid and the p-TSA catalyst.

      • Water (1x).

      • Brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis and Interpretation:

    • Determine the mass of the crude product from each reaction.

    • Analyze the purity and yield of the desired diester in each crude product using a quantitative method like GC-MS (with an internal standard) or ¹H NMR.

    • Compare the results from the three temperatures. The optimal temperature is the one that gives the highest yield of the pure product. If significant byproducts are observed at 110 °C, the optimum lies at a lower temperature. If the conversion at 80 °C is very low, a higher temperature may be required.

Visualization of Optimization Workflow

The following diagram illustrates the logical workflow for systematically optimizing the reaction temperature for cyclododecanediol esterification.

G cluster_prep Phase 1: Preparation & Scoping cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Decision cluster_refine Phase 4: Refinement start Define Reactants, Catalyst, & Solvent setup Set Up Parallel Reactions at Low (T1), Mid (T2), High (T3) Temperatures (e.g., 80, 95, 110°C) start->setup run Run Reactions for Fixed Time (e.g., 4h) Monitor Water Removal setup->run workup Perform Standardized Aqueous Workup run->workup analyze Analyze Yield & Purity (GC, NMR, LC-MS) workup->analyze decision Results Optimal? analyze->decision too_hot High Byproducts? Lower Temperature Range decision->too_hot No (High Temp Issues) too_cold Low Conversion? Increase Temperature Range decision->too_cold No (Low Temp Issues) end_node Protocol Optimized decision->end_node Yes too_hot->setup too_cold->setup

Caption: Workflow for temperature optimization.

References

  • Science.gov. (n.d.). esterification reaction systems: Topics by Science.gov. Retrieved from [Link]

  • MDPI. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of temperature for transesterification process. Retrieved from [Link]

  • Kinetic Study of Esterification Reaction. (2024). Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification optimization studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102285956A - Synthesis process of cyclopentadecanolide.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Google Patents. (n.d.). EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing....
  • ResearchGate. (n.d.). Evaluation of the thermal stability of β-cyclodextrin inclusion complexes with four essential oils. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation) : r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent and temperature on the conformational interconversion of α-monosubstituted cyclododecanones. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects on thermodynamics of double-helix formation in (dG-dC)3. Retrieved from [Link]

  • PubMed. (n.d.). Thermal, chemical, and enzymatic stability of the cyclotide kalata B1: the importance of the cyclic cystine knot. Retrieved from [Link]

  • WUR eDepot. (2017). Biocatalytic, one-pot diterminal oxidation and esterification of n-alkanes for production of α,ω-diol and. Retrieved from [Link]

  • YouTube. (2022). MCAT Bites: Carboxylic Acids: Fischer Esterification, Decarboxylation, & Acidity. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Al-Khwarizmi Engineering Journal. (2010). Kinetic Study of Esterification Reaction. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • ScienceDirect. (n.d.). Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production. Retrieved from [Link]

  • Repositorio CIATEQ. (2022). Revista Mexicana de Ingeniería Química. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Thermal Stability of Polyol Esters. Retrieved from [Link]

  • PubMed. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]

Sources

Technical Support Center: Cyclododecene Hydroxylation Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Architecture

Before adjusting parameters, you must isolate the mechanistic failure mode.[1] Cyclododecene (


) presents unique challenges due to its lipophilicity, conformational mobility, and the steric hindrance of its internal double bond.[1]
Diagnostic Workflow (Interactive Logic)

Use the following decision tree to categorize your low conversion issue.

Troubleshooting_Workflow Start START: Low Conversion Observed Check_Type Identify Reaction Type Start->Check_Type Type_A 1,2-Dihydroxylation (Target: Diol) Catalyst: Os, Ru, Fe Check_Type->Type_A Vicinal Diol Type_B Allylic Hydroxylation (Target: Allylic Alcohol) Catalyst: Se, Pd, Co/O2 Check_Type->Type_B C-H Oxidation Color_Check Catalytic Solution Color? Type_A->Color_Check Selectivity_Check Product Profile? Type_B->Selectivity_Check Black_Ppt Black Precipitate? (OsO2 formation) Color_Check->Black_Ppt Yes No_Ppt Solution remains clear/orange? Color_Check->No_Ppt No Action_Reoxidant CRITICAL FAILURE: Re-oxidant stalled. Increase NMO/K3Fe(CN)6 or Check pH Black_Ppt->Action_Reoxidant Action_Sterics KINETIC TRAP: Steric hindrance. Increase Temp or Switch Solvent (tBuOH->Acetone) No_Ppt->Action_Sterics High_Ketone High Ketone/Epoxide? Selectivity_Check->High_Ketone No_Rxn No Reaction? Selectivity_Check->No_Rxn Action_Radical OVER-OXIDATION: Quench time too long. Reduce Oxidant Equiv. High_Ketone->Action_Radical Action_Initiator INITIATION FAILURE: Add radical initiator (AIBN/Peroxide) No_Rxn->Action_Initiator

Figure 1: Decision matrix for isolating the root cause of catalytic failure based on visual cues and product distribution.

Scenario A: Catalytic 1,2-Dihydroxylation (Diol Synthesis)

Context: You are using a metal catalyst (typically Osmium tetroxide or Ruthenium) with a co-oxidant (NMO,


) to convert cyclododecene to 1,2-cyclododecanediol.
Q1: The reaction stalls at <40% conversion. The reaction mixture has turned black. What happened?

Diagnosis: Catalyst Death via Reduction. The formation of a black precipitate indicates that the catalytic


 (or Ru species) has been irreversibly reduced to 

dioxide and precipitated out of the cycle.[1] This means the secondary oxidant (re-oxidant) cycle has failed to regenerate the active catalyst faster than the catalyst is consumed.[1]

Corrective Protocol:

  • Check Re-oxidant Stoichiometry: Ensure N-Methylmorpholine N-oxide (NMO) is present at 1.1–1.5 equivalents.[1] If using

    
     (Sharpless AD), ensure the pH is maintained (alkaline conditions stabilize the cycle).[1]
    
  • Solvent Phase Transfer: Cyclododecene is highly lipophilic and poorly soluble in the standard t-BuOH/H2O mix.[1] The catalyst (

    
    ) is water-soluble.[1]
    
    • Solution: Add a phase transfer catalyst (PTC) like MeSO2NH2 (Methanesulfonamide) .[1] It accelerates the hydrolysis of the intermediate osmate ester, which is often the rate-determining step for hindered internal alkenes [1].[1]

Q2: My conversion is low, but the catalyst solution is still active (orange/yellow). Why is it so slow?

Diagnosis: Steric Hindrance & Conformational Locking. Cyclododecene is an internal alkene with significant steric bulk compared to terminal alkenes.[1] The standard "Upjohn" conditions (room temperature) are often kinetically incompetent for this substrate.[1]

Corrective Protocol:

  • Temperature Modulation: Increase temperature to 40–50°C . While enantioselectivity (if applicable) may decrease slightly, the conversion rate for internal macrocyclic alkenes often requires this thermal activation energy.[1]

  • Solvent Switch: Switch from t-BuOH to Acetone/Water (3:1) . Acetone solubilizes the macrocycle better than tert-butanol, improving substrate-catalyst contact.[1]

Scenario B: Allylic Hydroxylation (C-H Oxidation)[1]

Context: You are targeting the allylic alcohol (cyclododecenol) using Selenium Dioxide (


) or a metal-oxo radical pathway (e.g., Co/Mn + 

).
Q3: I see low conversion to the alcohol, but high amounts of ketone or epoxide.

Diagnosis: Over-oxidation and Competitive Pathways. In radical chain oxidations (autoxidation), the allylic alcohol is an intermediate that is easily oxidized further to the ketone (cyclododecenone). Additionally, the internal double bond is susceptible to direct epoxidation by peroxy radicals.[1]

Data: Selectivity vs. Conversion Trade-off

Reaction Time (h)Conversion (%)Alcohol (%)Ketone (%)Epoxide (%)
21585 510
645602515
12703055 15

Corrective Protocol:

  • Limit Conversion: Stop the reaction at 30–40% conversion . Recycle the unreacted cyclododecene.[1] Attempting to push to 90%+ conversion will inevitably destroy your alcohol product via the "ketone-alcohol oil" (KA oil) mechanism [2].[1]

  • Use a Reductant during Workup: If using SeO2, the immediate product is often an allylic selenite ester.[1] You must perform a reductive workup (add aqueous

    
     or simple alkaline hydrolysis) to release the free alcohol.[1] Failing to do this results in apparent "low yield" because the intermediate is lost or decomposes on silica.[1]
    
Q4: The reaction has an extremely long induction period (no reaction for hours).

Diagnosis: Radical Quenching or Lack of Initiation. Cyclododecene samples often contain stabilizers (radical scavengers) like BHT from the supplier.[1] These quench the initiation step of radical oxidations.[1]

Corrective Protocol:

  • Purification: Pass the starting material through a short pad of basic alumina to remove phenolic inhibitors before reaction.[1]

  • Initiator Spike: Add 1-2 mol% of a radical initiator like AIBN or tert-butyl hydroperoxide (TBHP) to bypass the induction period [3].[1]

Standardized High-Performance Protocol

Method: Ruthenium-Catalyzed "Flash" Dihydroxylation (Optimized for Internal Alkenes)

This protocol addresses the lipophilicity issue of cyclododecene using a "Flash" oxidation solvent system.[1]

Reagents:

  • Cyclododecene (1.0 equiv)

  • 
     (0.5 mol%)[1]
    
  • 
     (1.5 equiv) - Primary Oxidant[1]
    
  • Solvent: EtOAc / Acetonitrile / Water (3:3:[1]1) - Biphasic High-Solubility Mix[1]

Step-by-Step:

  • Dissolution: Dissolve cyclododecene in EtOAc/Acetonitrile. The addition of EtOAc is critical for dissolving the

    
     ring.[1]
    
  • Catalyst Activation: Dissolve

    
     and 
    
    
    
    in the water portion.[1]
  • Cooling: Cool the organic phase to 0°C. Note: Ruthenium is more aggressive than Osmium; heat leads to C-C bond cleavage (oxidative cleavage).[1]

  • Addition: Add the aqueous oxidant solution to the organic phase with vigorous stirring (>1000 RPM) .

    • Why? Mass transfer is the rate-limiting step.[1] Slow stirring = Low conversion.[1]

  • Quench: Stop after 15 minutes (or upon TLC showing consumption). Quench with sat.

    
    .[1]
    

Expected Outcome: >95% Conversion, >90% Selectivity for Syn-Diol.

References

  • Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation."[1] Chemical Reviews, 1994.[1] Link[1]

  • Hermans, I., et al. "Autoxidation of Cyclododecane: Thermodynamics, Kinetics, and Mechanism." Angewandte Chemie, 2007.[1] Link[1]

  • Punniyamurthy, T., et al. "Recent Advances in Transition Metal Catalyzed Oxidation of Organic Substrates with Molecular Oxygen."[1] Chemical Reviews, 2005.[1] Link[1]

Sources

Technical Support Center: Cyclododecanediol (CDD) Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers handling Cyclododecanediol (CDD) . It addresses the specific concern of "polymerization" during storage, dissecting the chemical and physical realities behind this phenomenon.

Role: Senior Application Scientist | Department: Chemical Stability & Logistics Status: Online | Protocol ID: CDD-STG-04

Diagnostic: Is it Polymerization or Agglomeration?

Before implementing a prevention protocol, we must correctly identify the phenomenon. True polymerization of 1,2-cyclododecanediol (a stable saturated glycol) is chemically rare under standard storage conditions. What users often report as "polymerization" (hardening, insolubility, clumping) is typically one of two distinct failure modes:

SymptomDiagnosisMechanismReversibility
Hard Caking / Clumping Physical Agglomeration Hygroscopic moisture absorption facilitates extensive intermolecular hydrogen bonding, fusing particles into a "pseudo-polymer" block.Reversible (via drying/grinding)
Insolubility / Gelling Chemical Oligomerization Acid-catalyzed etherification or oxidative cross-linking (rare) creates actual covalent bonds (dimers/trimers).Irreversible
Yellowing / Acrid Smell Oxidative Degradation Oxidation to ketones or ring-opening to dicarboxylic acids (e.g., dodecanedioic acid).Irreversible

The "Phantom Polymerization" Effect: Researchers often mistake hydrogen-bond networking for polymerization. CDD has a rigid ring structure; when moisture bridges these rings, the lattice energy increases significantly, making the solid appear like a cross-linked polymer.

The Mechanism: Why CDD Degrades

To prevent the issue, you must understand the pathways. While CDD does not undergo radical polymerization like vinyl monomers, it is susceptible to Step-Growth Oligomerization and Oxidative Cleavage .

A. The Oxidative Pathway (Chemical Degradation)

Exposure to atmospheric oxygen, catalyzed by light or trace metals, initiates a radical abstraction at the


-carbon (next to the hydroxyl group).
  • Initiation: Formation of a hydroperoxide radical.

  • Propagation: Cleavage of the C-C bond (ring opening) or oxidation to

    
    -hydroxy ketones.
    
  • Oligomerization: If degradation products (like dicarboxylic acids) form, they can esterify with remaining CDD, creating polyester oligomers. This is the true chemical "polymerization" risk.

B. The Etherification Pathway (Acid-Catalyzed)

If stored in containers with acidic surfaces or trace acidic impurities:



This forms high-molecular-weight ethers that are insoluble and mimic polymer gels.
Visualizing the Failure Pathways

The following diagram maps the logic flow from storage condition to failure mode.

CDD_Degradation Storage Storage Condition Oxygen Oxygen Exposure Storage->Oxygen Moisture High Humidity (>40%) Storage->Moisture Acid Acidic Impurities/Surface Storage->Acid Intermediates Hydroperoxides / Ketones Oxygen->Intermediates Radical Abstraction HBonding H-Bond Network Moisture->HBonding Water Bridging Ether Ether Dimers (R-O-R) Acid->Ether Dehydration Result_Ox Ring Opening / Polyesters Intermediates->Result_Ox Cleavage & Esterification Result_Cake Physical Agglomeration (False Polymerization) HBonding->Result_Cake Lattice Hardening Result_Insol Insoluble Oligomers Ether->Result_Insol MW Increase

Caption: Figure 1. Degradation pathways of Cyclododecanediol. Red paths indicate irreversible chemical changes; Green indicates physical changes.

The "Inert-Store" Protocol

To ensure monomeric purity for sensitive applications (e.g., polyester synthesis, pharmaceutical intermediates), follow this strict protocol.

Step 1: Environmental Control
  • Temperature: Store between 2°C and 8°C . Lower temperatures reduce the kinetic rate of oxidation and etherification.

  • Atmosphere: Argon backfill is superior to Nitrogen. Argon is heavier than air and settles over the solid, providing a more effective barrier against oxygen diffusion into the powder bed.

Step 2: Container Selection
  • Material: Use Borosilicate Glass (Type I) or High-Density Polyethylene (HDPE) .

  • Avoid: Metal containers (catalyze oxidation) or unwashed soda-lime glass (alkaline surface can induce aldol-like side reactions if ketones form).

  • Seal: Use a PTFE-lined cap . Parafilm alone is insufficient for long-term storage as it is permeable to oxygen over months.

Step 3: Desiccation
  • Place the primary container inside a secondary containment vessel (desiccator) containing activated silica gel or molecular sieves (4Å) .

  • Why? Removing moisture prevents the "caking" that mimics polymerization.

Step 4: Re-Validation (Before Use)

Before using a stored batch, perform a Melting Point Check .

  • Pure 1,2-Cyclododecanediol: MP

    
     131–134°C (Isomer dependent).
    
  • Oligomerized/Degraded: Broad melting range or depressed MP (<128°C).

Troubleshooting & FAQ

Q: My CDD has turned into a hard solid block. Is it ruined? A: Likely not. This is usually physical agglomeration (caking) due to moisture, not chemical polymerization.

  • Test: Take a small chip and attempt to dissolve it in warm ethanol or chloroform.

  • Result: If it dissolves completely, it is chemically intact. Grind it gently in a mortar under dry conditions. If it leaves a gummy residue, chemical oligomerization has occurred; discard the batch.

Q: Can I store CDD in a solution to prevent this? A: generally No . Storing in solution (e.g., THF, Alcohols) accelerates peroxide formation over time. Solid state storage is most stable. If solution storage is mandatory, use anhydrous solvents, add a stabilizer (like BHT, if permissible for your downstream app), and store at -20°C.

Q: Why does the protocol recommend Argon over Nitrogen? A: While Nitrogen is standard, Argon's higher density allows it to "blanket" the solid powder more effectively in wide-mouth jars, preventing micro-pockets of air from remaining trapped in the crystal lattice during closure.

Q: I see a "Hazardous Polymerization" warning on some SDSs. Why? A: This is often a generic database error or refers to reactions with incompatible strong oxidizers/acids. Pure CDD does not spontaneously polymerize. However, if your CDD is a precursor for a polymerization reaction (e.g., mixed with diacids), it will polymerize if the temperature spikes.

References

  • Safety Data Sheet (Cyclododecanediol/Cyclododecanol) . Fisher Scientific / Thermo Fisher. (Generic storage data for cyclic alcohols confirming stability under cool, dry conditions). Link

  • Oxidative Cleavage of 1,2-Diols . Organic Chemistry Portal. (Mechanistic background on diol instability in the presence of oxidants). Link

  • Hygroscopicity and Caking of Water-Soluble Solids . Powder Technology Journal. (General principles of particle agglomeration mimicking polymerization). Link

  • Cyclododecane/Cyclododecanol Stability . PubChem Compound Summary. (Confirming lack of spontaneous polymerization hazard for the saturated ring). Link

Validation & Comparative

Precision Spectroscopic Profiling of Cyclododecanediol: A Comparative FTIR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of macrocyclic musk fragrances and high-performance polyesters, 1,2-cyclododecanediol serves as a critical intermediate. Its performance hinges on stereochemical purity (cis vs. trans isomers) and the absence of ring-opening byproducts. While NMR is definitive for structure, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective alternative for routine purity profiling and conformational analysis.

This guide provides a comparative analysis of Cyclododecanediol against its linear analog (1,12-dodecanediol) and oxidation precursors. We focus on the hydroxyl stretching region (3200–3650 cm⁻¹) as a diagnostic fingerprint for distinguishing intramolecular hydrogen bonding (characteristic of specific cyclic stereoisomers) from the intermolecular networks found in linear alternatives.

Technical Background: The Conformational Fingerprint

The utility of FTIR in analyzing cyclododecanediol lies in the Kuhn-Munkelt rule , which relates the frequency shift of hydroxyl groups to their spatial proximity. Unlike linear diols, which have conformational freedom, the cyclododecane ring imposes steric constraints that "lock" functional groups into specific orientations.

The Core Differentiator: Hydrogen Bonding Topology
  • Intramolecular H-bonding (cis-isomers): In the cis-1,2-cyclododecanediol configuration, the two hydroxyl groups are often forced into proximity, allowing the formation of a stable 5-membered hydrogen-bonded ring. This results in a sharp, redshifted peak independent of concentration.

  • Intermolecular H-bonding (Linear/Trans): Linear analogs like 1,12-dodecanediol or trans-isomers (where OH groups are anti-periplanar) predominantly form polymeric hydrogen bond networks. These manifest as broad, intense bands that disappear upon dilution in non-polar solvents.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the spectral signatures of 1,2-cyclododecanediol with its primary structural analog and common impurity.

Table 1: Spectral Performance Matrix
Feature1,2-Cyclododecanediol (Target) 1,12-Dodecanediol (Linear Alternative) Cyclododecanone (Impurity)
Primary OH Stretch Split Band: ~3580 cm⁻¹ (Free) & ~3450 cm⁻¹ (Intra-bonded)Single Broad Band: 3200–3400 cm⁻¹ (Inter-bonded)None
Carbonyl (C=O) AbsentAbsentStrong Sharp: ~1710 cm⁻¹
Fingerprint Region Ring Breathing: ~720 cm⁻¹ (Specific to C12 ring)CH₂ Rocking: ~720 cm⁻¹ (Long chain doublet)Ring Deformation: ~1410 cm⁻¹
Dilution Effect Resistant: Bonded peak remains visible in dilute CCl₄ solution.Sensitive: Broad band vanishes; shifts to sharp ~3640 cm⁻¹ (Free OH).N/A
Conformational Rigidity High (Ring constraints)Low (Free rotation)Moderate

Analyst Note: The presence of a carbonyl peak at 1710 cm⁻¹ is a critical "fail" indicator, suggesting incomplete reduction of the starting material (cyclododecanone).

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, we utilize a Dilution Validation Protocol . This method distinguishes inherent molecular features (intramolecular bonding) from concentration-dependent artifacts (intermolecular bonding).

Protocol A: Solid-State Analysis (KBr Pellet)

Use for routine QC and identification.

  • Preparation: Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect scattering).

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation: Check for baseline slope. A steep slope indicates particle scattering (re-grind required).

Protocol B: Solution-State Conformational Analysis (The "Gold Standard")

Use for distinguishing cis/trans isomers.

  • Solvent Choice: Use anhydrous CCl₄ or CHCl₃ (non-polar, non-H-bonding).

  • High Concentration Scan (0.1 M): Acquire spectrum. Expect broad bands due to solute-solute interaction.

  • Serial Dilution: Dilute sample to 0.005 M .

  • Acquisition: Use a liquid cell with CaF₂ windows (0.1 mm path length).

  • Interpretation:

    • Peak remains at ~3450 cm⁻¹: Confirms Intramolecular bond (Diagnostic of cis-1,2-diol).

    • Peak shifts to >3600 cm⁻¹: Confirms Intermolecular bond (Diagnostic of trans-1,2-diol or linear analog).

Visualizations & Logic Pathways

Diagram 1: Isomer Identification Workflow

IsomerID Start Start: Acquire FTIR Spectrum (Dilute Solution) CheckCO Check 1700-1720 cm⁻¹ Region Start->CheckCO Impurity Impurity Detected: Cyclododecanone CheckCO->Impurity Peak Present CheckOH Analyze OH Region (3200-3650 cm⁻¹) CheckCO->CheckOH No Peak SplitPeak Split Peak Observed (Free + Bonded) CheckOH->SplitPeak Δν ~30-100 cm⁻¹ SingleSharp Single Sharp Peak (>3600 cm⁻¹) CheckOH->SingleSharp No Shift BroadBand Broad Band Only (3300 cm⁻¹) CheckOH->BroadBand No Sharp Peak Cis Conclusion: Cis-Isomer (Intramolecular H-Bonding) SplitPeak->Cis Trans Conclusion: Trans-Isomer (No Intramolecular H-Bonding) SingleSharp->Trans Linear Conclusion: Linear Analog or Wet Sample BroadBand->Linear

Caption: Logic flow for distinguishing stereoisomers and impurities based on spectral shifts.

Diagram 2: The Hydrogen Bonding Mechanism

Visualizing why the spectral shift occurs between the product and its alternatives.

H_Bonding cluster_0 Cis-Cyclododecanediol cluster_1 Trans-Cyclododecanediol Node1 OH Group A Node2 OH Group B Node1->Node2 Intramolecular Bond (Stable) Result1 Redshifted IR Peak (~3450 cm⁻¹) Node2->Result1 Node3 OH Group A Node4 OH Group B Node3->Node4 Too Distant (No Bond) Result2 Unshifted IR Peak (~3620 cm⁻¹) Node4->Result2

Caption: Mechanistic basis for the "Split Peak" phenomenon in cis-isomers vs. trans-isomers.

References

  • Sigma-Aldrich. (n.d.).[1][2] IR Spectrum of 1,12-Dodecanediol. Spectrabase.[1][2][3] Retrieved October 26, 2023, from [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach. Indonesian Journal of Science & Technology. Retrieved October 26, 2023, from [Link]

  • AZoOptics. (2023). How to Interpret FTIR Results: A Beginner's Guide. Retrieved October 26, 2023, from [Link]

Sources

A Comparative Guide to the Reactivity of Cyclododecanediol vs. Cyclohexanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, cyclic diols serve as versatile building blocks and key structural motifs. Their utility, however, is not uniform; the size of the carbocyclic ring dictates the molecule's conformation, steric environment, and ultimately, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of cyclododecanediol (a large, 12-membered ring) and cyclohexanediol (a common 6-membered ring), offering field-proven insights grounded in structural chemistry and reaction dynamics.

The Decisive Factor: Conformational Landscape and Ring Strain

The reactivity of any cycloalkane derivative is fundamentally tied to its three-dimensional structure. The differences between a 6-membered and a 12-membered ring are profound and dictate the accessibility and orientation of the hydroxyl functional groups.

Cyclohexanediol: The Rigidity of the Chair

Cyclohexane and its derivatives are hallmarks of conformational analysis, overwhelmingly preferring the stable "chair" conformation.[1] This structure minimizes two key types of strain:

  • Angle Strain: The C-C-C bond angles are very close to the ideal tetrahedral angle of 109.5°, making it virtually free of angle strain.[2]

  • Torsional Strain: All C-H bonds on adjacent carbons are in a staggered arrangement, minimizing eclipsing interactions.[3]

In cyclohexanediols, the hydroxyl groups occupy either axial (pointing up or down, parallel to the ring axis) or equatorial (pointing out from the ring perimeter) positions. The conformational equilibrium is heavily influenced by the substitution pattern (1,2-, 1,3-, or 1,4-) and the solvent, due to the potential for intra- and intermolecular hydrogen bonding.[4][5] For instance, cis-cyclohexane-1,3-diol can exhibit intramolecular hydrogen bonding in its diaxial conformation, a factor that can influence its equilibrium state and reactivity.[5] The key takeaway is that cyclohexanediol is a relatively rigid system with well-defined, predictable geometries for its functional groups.

Cyclododecanediol: Flexibility and Transannular Interactions

Large rings like cyclododecane do not possess the simple, strain-free chair conformation of cyclohexane. Instead, they adopt flexible conformations to minimize their own unique strains. The most stable conformation for cyclododecane is a square-like, "zig-zag" structure.[6] This flexibility comes at a cost:

  • Transannular Strain: This is the dominant strain factor in medium-to-large rings (8-12 members).[2] It arises from steric repulsion between hydrogen atoms pointing towards the interior of the ring.[6] These "intra-annular" hydrogens can be closer than their van der Waals radii would ideally allow, creating repulsive interactions across the ring.[6] This internal crowding forces the ring into specific conformations and can create unique reaction pathways not seen in smaller rings.[7]

This inherent transannular strain means that the hydroxyl groups on a cyclododecanediol are in a much more complex and sterically crowded environment than in cyclohexanediol. The accessibility of these -OH groups to incoming reagents is hindered not just by adjacent atoms, but by atoms across the ring.

Diagram: Fundamental Structural Differences

G cluster_0 Cyclohexanediol (Chair Conformation) cluster_1 Cyclododecanediol Cyc6 Rigid Chair Structure Minimal Angle/Torsional Strain Axial vs. Equatorial OH groups Cyc12 Flexible Conformation Significant Transannular Strain Sterically Crowded OH groups

Caption: Key structural distinctions between cyclohexanediol and cyclododecanediol.

Comparative Reactivity in Key Chemical Transformations

The structural disparities outlined above manifest directly in the chemical behavior of these diols.

A. Oxidation Reactions

The oxidation of a diol to a hydroxy-ketone or a dione is highly sensitive to the steric accessibility of the C-H bond on the alcohol-bearing carbon.

  • Cyclohexanediol: The reactivity of axial vs. equatorial alcohols is a classic topic in stereochemistry. Equatorial alcohols are generally more sterically accessible and are often oxidized faster than their axial counterparts. The rigid chair conformation allows for predictable selectivity based on the reagent's steric bulk.

  • Cyclododecanediol: The hydroxyl groups are significantly more sterically hindered due to the crowded nature of the large ring and the presence of transannular hydrogens. This steric congestion makes it more difficult for an oxidizing agent to approach the alcohol. Consequently, the rate of oxidation for cyclododecanediol is expected to be substantially slower than that for a comparable, unhindered cyclohexanediol (e.g., trans-1,4-cyclohexanediol with two equatorial hydroxyls).

While direct kinetic comparisons are sparse in the literature, studies on the oxidation of various diols show that vicinal (1,2) diols can undergo C-C bond fission, whereas non-vicinal diols typically yield hydroxy-carbonyl compounds.[8][9][10] The flexible nature of cyclododecanediol may allow it to adopt conformations that facilitate hydride transfer, but the overwhelming steric hindrance remains the dominant factor controlling the reaction rate.

FeatureCyclohexanediolCyclododecanediol
Steric Hindrance Low to Moderate (depends on isomer)High
Dominant Strain Minimal Torsional StrainHigh Transannular Strain
Predicted Oxidation Rate Relatively FastRelatively Slow
Key Differentiating Factor Axial vs. Equatorial OH accessibilityOverall steric crowding from transannular interactions
B. Esterification

Esterification, particularly under acidic conditions (Fischer esterification), involves the nucleophilic attack of the alcohol onto a protonated carboxylic acid. This reaction is notoriously sensitive to steric hindrance.

  • Cyclohexanediol: The rate of esterification follows the same principles as oxidation. Equatorial hydroxyl groups, being less hindered, react faster than axial ones.

  • Cyclododecanediol: The severe steric crowding around the hydroxyl groups presents a significant barrier to the approach of the carboxylic acid. This is analogous to "Newman's Rule of Six," which empirically relates steric hindrance to the number of atoms in the "six-position" relative to the reacting center.[11] Although applied to acyclic systems, the principle holds: a more crowded environment slows the reaction. Therefore, cyclododecanediol is expected to undergo esterification at a much slower rate than cyclohexanediol.

C. Pinacol Rearrangement of 1,2-Diols

The pinacol rearrangement is an acid-catalyzed reaction of 1,2-diols that involves the formation of a carbocation followed by a 1,2-alkyl or 1,2-hydride shift to form a ketone or aldehyde.[12][13][14] This reaction is particularly insightful for cyclic systems as it can result in ring expansion or contraction.[12][15]

  • cis or trans-Cyclohexane-1,2-diol: When treated with strong acid, this diol characteristically undergoes ring contraction . The mechanism involves the departure of a protonated hydroxyl group as water, followed by the migration of a C-C bond from the ring to the adjacent carbocation. This relieves ring strain and results in the formation of cyclopentanecarbaldehyde. The predominant formation of the 5-membered ring product indicates the reaction is kinetically, rather than thermodynamically, controlled, as cyclohexane rings are generally more stable than cyclopentane rings.[16]

  • cis or trans-Cyclododecane-1,2-diol: The reaction pathway for the larger ring is less straightforward. While ring contraction is possible, the high conformational flexibility and the potential for transannular reactions open up alternative pathways. Transannular reactions, such as a 1,5- or 1,6-hydride shift, can occur where a hydrogen from across the ring migrates to the carbocation center. This can lead to a mixture of products, including rearranged ketones without a change in ring size. The specific product distribution would depend heavily on which of the many possible conformations is reactive and the energetic favorability of the transannular transition state versus the ring-contracting one.

Diagram: Comparative Pinacol Rearrangement Pathways

G cluster_0 Cyclohexane-1,2-diol cluster_1 Cyclododecane-1,2-diol A Cyclohexane-1,2-diol B Carbocation Intermediate A->B H+, -H2O C Cyclopentanecarbaldehyde B->C Ring Contraction (C-C Shift) D Cyclododecane-1,2-diol E Carbocation Intermediate D->E H+, -H2O F Rearranged Ketone (Same Ring Size) E->F Transannular Hydride Shift G Ring-Contraction Product E->G Ring Contraction

Sources

A Senior Application Scientist's Guide to GC-MS Fragmentation Patterns of Cyclododecanediol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricacies of molecular structure is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the interpretation of mass spectra, particularly for complex molecules like cyclododecanediol and its derivatives, requires a nuanced understanding of fragmentation patterns. This guide provides an in-depth, objective comparison of the anticipated electron ionization (EI) fragmentation behaviors of cyclododecanediol derivatives, grounded in established mass spectrometry principles and supported by experimental data from analogous structures.

The Analytical Imperative: Why Derivatization is Key

Cyclododecanediol, a 12-carbon cyclic diol, presents challenges for direct GC-MS analysis due to its polarity and relatively low volatility. The presence of two hydroxyl groups leads to strong intermolecular hydrogen bonding, resulting in poor peak shape (tailing) and potential thermal degradation in the GC inlet and column.[1] To overcome these limitations, derivatization is an essential prerequisite for robust and reproducible analysis.

The most common derivatization strategy for hydroxyl groups is silylation, typically involving reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][3] This process replaces the active protons of the hydroxyl groups with trimethylsilyl (TMS) groups, effectively masking their polarity and increasing the molecule's volatility and thermal stability.

This guide will focus on the fragmentation patterns of these more analytically amenable TMS derivatives of cyclododecanediol.

Foundational Principles of Fragmentation in Cyclic Systems

Electron ionization (EI) mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses. For cyclic compounds, the molecular ion peak is often prominent due to the inherent stability of the ring structure.[4]

Fragmentation of cyclic alkanes and their derivatives is often initiated by the cleavage of a C-C bond in the ring, leading to an open-chain radical cation. Subsequent cleavages and rearrangements then produce a series of characteristic fragment ions.[5] For alcohols, a common fragmentation pathway is the alpha-cleavage, where the bond adjacent to the oxygen atom is broken.[6][7] Another frequent fragmentation is the loss of a water molecule (M-18).[6]

Comparative Fragmentation Analysis: Positional Isomers of Cyclododecanediol-bis-TMS Ether

The fragmentation of cyclododecanediol-bis-TMS ethers will be significantly influenced by the relative positions of the two -OTMS groups on the cyclododecane ring. We will compare the anticipated fragmentation patterns of two representative isomers: 1,2-cyclododecanediol-bis-TMS ether and 1,7-cyclododecanediol-bis-TMS ether.

The Case of 1,2-Cyclododecanediol-bis-TMS Ether: The Vicinal Diol Derivative

For vicinal diol TMS ethers, a particularly diagnostic fragmentation pathway involves the cleavage of the bond between the two carbon atoms bearing the -OTMS groups. This is often followed by the formation of a stable, cyclic ion.[8]

Anticipated Key Fragmentation Pathways:

  • Alpha-Cleavage: Cleavage of the C1-C2 bond is highly probable, leading to the formation of a resonance-stabilized oxonium ion.

  • Formation of Characteristic Ions: A significant fragment is expected at m/z 147, corresponding to the [(CH₃)₂Si=O⁺-Si(CH₃)₃] ion, which is highly characteristic of TMS-derivatized vicinal diols.

  • Ring Opening and Subsequent Fragmentation: Following the initial ring opening, subsequent losses of alkyl fragments from the hydrocarbon chain will occur, leading to a series of ions separated by 14 amu (CH₂).

The mass spectrum of the TMS derivative of a smaller cyclic vicinal diol, 1,2-cyclohexanediol, shows a prominent base peak at m/z 147, supporting the prevalence of this fragmentation pathway.

The Case of 1,7-Cyclododecanediol-bis-TMS Ether: The Distal Diol Derivative

When the -OTMS groups are well-separated on the cyclododecane ring, as in the 1,7-isomer, their direct interaction during fragmentation is less likely. The fragmentation will more closely resemble that of a large cycloalkane with two independent substituent groups.

Anticipated Key Fragmentation Pathways:

  • Ring Cleavage: The initial fragmentation will likely involve the cleavage of a C-C bond within the ring, at a location remote from the -OTMS groups, to form an open-chain radical ion.

  • Alpha-Cleavage at -OTMS Groups: Alpha-cleavage adjacent to one of the -OTMS groups will be a prominent pathway. This will lead to the loss of an alkyl radical and the formation of a stable oxonium ion.

  • Loss of Trimethylsilanol: A characteristic loss of trimethylsilanol ([M - (CH₃)₃SiOH], M-90) or its elements is expected.

  • Complex Fragmentation Series: The spectrum will likely be characterized by a complex series of hydrocarbon fragment ions, resulting from the cleavage of the long carbon chain between the two functional groups.

The mass spectrum of 1,12-dodecanediol, a linear analogue, shows a more complex fragmentation pattern with a less dominant molecular ion and a series of hydrocarbon fragments, which is consistent with the anticipated behavior of the 1,7-cyclododecanediol derivative.[9]

Tabulated Comparison of Anticipated Diagnostic Ions

Fragment Ion (m/z) Proposed Structure/Origin Expected Relative Abundance in 1,2-Isomer Derivative Expected Relative Abundance in 1,7-Isomer Derivative
M+• Molecular IonLow to MediumLow to Medium
M-15 Loss of a methyl group from a TMS moietyMediumMedium
m/z 147 [(CH₃)₂Si=O⁺-Si(CH₃)₃]High (Potentially Base Peak)Low to Absent
M-90 Loss of trimethylsilanolLowMedium
Series of CnH2n+ ions Hydrocarbon fragments from ring cleavagePresentProminent

Visualizing the Fragmentation and Workflow

Proposed Fragmentation of 1,2-Cyclododecanediol-bis-TMS Ether

M 1,2-Cyclododecanediol-bis-TMS Ether (M+•) F1 Ring-Opened Radical Cation M->F1 Ring Cleavage F2 m/z 147 [(CH₃)₂Si=O⁺-Si(CH₃)₃] F1->F2 C1-C2 Cleavage F3 Loss of Alkyl Radical F1->F3 Alpha-Cleavage

Caption: Proposed fragmentation of 1,2-cyclododecanediol-bis-TMS ether.

Proposed Fragmentation of 1,7-Cyclododecanediol-bis-TMS Ether

M 1,7-Cyclododecanediol-bis-TMS Ether (M+•) F1 Ring-Opened Radical Cation M->F1 Ring Cleavage F2 Loss of Trimethylsilanol (M-90) M->F2 F3 Hydrocarbon Fragments F1->F3 Chain Cleavage

Caption: Proposed fragmentation of 1,7-cyclododecanediol-bis-TMS ether.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Cyclododecanediol Sample Derivatization Silylation with BSTFA Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data Mass Spectrum Detection->Data Interpretation Fragmentation Pattern Analysis Data->Interpretation

Caption: Experimental workflow for GC-MS analysis.

Experimental Protocols

Derivatization Protocol (Silylation)

This protocol is adapted from established methods for long-chain diols.[2][3]

  • Sample Preparation: Accurately weigh approximately 1 mg of the cyclododecanediol sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or ethyl acetate) to dissolve the sample.

  • Reagent Addition: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis Protocol

The following parameters are a robust starting point for the analysis of cyclododecanediol derivatives and are based on methods for similar long-chain diols.[2][3]

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 310 °C.

    • Final hold: Hold at 310 °C for 10-20 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-600.

Conclusion and Future Perspectives

While direct experimental mass spectra for a comprehensive range of cyclododecanediol derivatives are not widely published, a deep understanding of fundamental fragmentation mechanisms allows for robust predictions. The key differentiator in the EI mass spectra of positional isomers of cyclododecanediol-bis-TMS ethers will be the presence or absence of fragment ions resulting from the interaction of the two derivatized hydroxyl groups. For vicinal 1,2-isomers, the formation of the m/z 147 ion is a strong diagnostic indicator, whereas for isomers with greater separation, such as the 1,7-isomer, the fragmentation will be dominated by ring cleavage followed by fragmentation pathways characteristic of long-chain functionalized alkanes.

The protocols and predictive framework provided in this guide offer a solid foundation for researchers to approach the GC-MS analysis of these and similar compounds, enabling more confident structural elucidation and isomer differentiation.

References

  • ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in... [Image].
  • Rampen, S. W., et al. (2022). The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. PNAS, 119(16), e2119020119. [Link]

  • Jarrar, S., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(13), 1469-1479. [Link]

  • El-Deen, I. M., & El-Fattah, M. E. (2016). Application of GC/EIMS in Combination with Semi-Empirical Calculations for Identification and Investigation of Some Volatile Components in Basil Essential Oil. Scientific Research Publishing. [Link]

  • Prakash Raja. (2023, January 18). Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Detailed fragmentation patterns of the main fragment ions in positive... [Image].
  • Royal Society of Chemistry. (2022). Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS. RSC Publishing. [Link]

  • Turecek, F., & Gu, M. (1993). Stereochemical effects on anion mass spectra of cyclic diols. Negative chemical ionization, collisional activation, and metastab. Journal of the American Chemical Society, 115(17), 7844-7852. [Link]

  • Kelsey, J. M., et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Science International, 348, 111719. [Link]

  • de Bar, M. W., et al. (2017). Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. Journal of Chromatography A, 1521, 164-176. [Link]

  • Lattaud, J., et al. (2022). Grain size controls on long-chain diol distributions and proxy signals in marine sediments. Geochemistry, Geophysics, Geosystems, 23(10), e2022GC010488. [Link]

  • Khan Academy. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • Sparkman, O. D. (2022). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International, 35(11), 22-26. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kaur-Atwal, G., et al. (2009). Peptide Fragmentation Induced by Radicals at Atmospheric Pressure. Journal of the American Society for Mass Spectrometry, 20(7), 1239-1244. [Link]

  • Lattaud, J., et al. (2021). chain diols in a temperate lake (Lake Geneva). ETH Zurich Research Collection. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dodecanediol. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Dodecanediol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,12-Dodecanediol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Cyclododecanediol, DTBS. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Cyclohexanediol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative Guide: Cyclododecanediol vs. Linear 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: Cyclododecanediol vs. Linear 1,12-Dodecanediol Content Type: Application Scientist Technical Guide

From Molecular Architecture to Material Performance

Executive Summary

In the engineering of high-performance macromolecules and fine chemical intermediates, the distinction between 1,2-cyclododecanediol (Cyclic-C12) and 1,12-dodecanediol (Linear-C12) represents a fundamental trade-off between conformational rigidity and reactive flexibility .

While both share the empirical formula


, their applications diverge sharply due to their topology:
  • 1,12-Dodecanediol is the industry standard for synthesizing high-molecular-weight polyesters and polyurethanes. Its primary hydroxyl groups ensure rapid kinetics, while its linear backbone imparts flexibility and hydrolytic stability.

  • 1,2-Cyclododecanediol serves primarily as a synthetic intermediate . Its secondary, sterically hindered hydroxyl groups make it poor for polymerization but excellent for oxidative cleavage to produce dodecanedioic acid (DDDA) or for creating rigid cyclic acetals in fragrance chemistry.

This guide provides a data-driven comparison to assist in monomer selection and process optimization.

Physiochemical & Structural Comparison

The defining difference lies in the hydroxyl classification (primary vs. secondary) and backbone freedom.

Property1,12-Dodecanediol (Linear) 1,2-Cyclododecanediol (Cyclic)
CAS Number 5675-51-4118101-30-7 (isomer specific)
Structure Linear, Terminal DiolCyclic, Vicinal Diol
Hydroxyl Type Primary (

)
- Highly Reactive
Secondary (

)
- Sterically Hindered
Melting Point 79–84 °CIsomer dependent (Solid, typically >90°C)
Solubility Soluble in warm alcohols, esters. Insoluble in water.Soluble in polar organic solvents.
Reactivity Profile Fast esterification; high conversion rates.Sluggish esterification; prone to pinacol rearrangement.
Key Application Polymer backbones (Soft segments), Coatings.Precursor to DDDA, Fragrance fixatives.
Molecular Architecture Diagram

The following diagram illustrates the structural relationship and the "Ring-Opening" logic that connects these two species.

G cluster_0 Synthetic Relationship Cyclic 1,2-Cyclododecanediol (Rigid Ring, Secondary -OH) Cleavage Oxidative Cleavage (HNO3 or O3) Cyclic->Cleavage Ring Opening Diacid 1,12-Dodecanedioic Acid (Linear Intermediate) Cleavage->Diacid Reduction Hydrogenation (Catalytic Reduction) Diacid->Reduction Linear 1,12-Dodecanediol (Flexible Chain, Primary -OH) Reduction->Linear Final Product

Figure 1: The synthetic pathway from the cyclic intermediate to the linear monomer.[1][2] Note that the cyclic diol is often a precursor to the linear chain via the diacid.

Application Performance: Polymer Synthesis

For researchers developing polyesters or polyurethanes, the choice between these diols is critical.

A. Reactivity & Kinetics (The Primary vs. Secondary Trap)[3]
  • Linear-C12: Contains primary hydroxyls . In step-growth polymerization (e.g., with adipic acid), these react rapidly and achieve high degrees of polymerization (

    
    ) necessary for mechanical strength.
    
  • Cyclic-C12: Contains secondary, vicinal hydroxyls . The steric bulk of the 12-carbon ring and the proximity of the -OH groups significantly retard nucleophilic attack.

    • Result: Polymers made with Cyclic-C12 often suffer from low molecular weight and broad dispersity unless harsh catalysts are used, which risks degradation.

B. Material Properties (Tg and Crystallinity)
  • Linear-C12 Effect: Acts as a "soft segment." The long alkyl chain (

    
    ) allows for rotation, lowering the Glass Transition Temperature (
    
    
    
    ) and increasing impact resistance. It promotes crystallinity due to efficient chain packing.
    • Use Case: High-performance thermoplastic elastomers (TPEs).

  • Cyclic-C12 Effect: If successfully polymerized, the ring acts as a "hard kink." This inhibits chain rotation, raising

    
    , but also disrupts crystalline packing, potentially leading to amorphous, brittle materials.
    

Experimental Protocols

Protocol A: Comparative Reactivity via Acid Number Titration

Objective: To quantify the reactivity difference between primary (Linear) and secondary (Cyclic) diols in polyesterification.

Reagents:

  • Adipic Acid (1.0 eq)

  • Diol (1.05 eq): Run A (1,12-Dodecanediol) vs. Run B (1,2-Cyclododecanediol)

  • Catalyst: Titanium(IV) butoxide (0.1 mol%)

  • Solvent: Xylene (azeotropic agent)

Methodology:

  • Setup: Equip a 250mL 3-neck flask with a Dean-Stark trap, condenser, nitrogen inlet, and mechanical stirrer.

  • Charging: Add Adipic Acid and the respective Diol. Heat to 160°C under

    
     flow to melt.
    
  • Reaction: Add catalyst. Increase temperature to 180°C. Xylene is added to maintain reflux and remove water.

  • Sampling: Withdraw 1g aliquots every 30 minutes.

  • Titration: Dissolve aliquot in 50mL acetone. Titrate with 0.1N KOH (phenolphthalein indicator) to determine Acid Value (AV) .

  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    represents the rate constant.
    • Expected Result: The slope for Linear-C12 will be significantly steeper (approx. 5-10x) than Cyclic-C12, confirming the superior kinetics of primary alcohols.

Protocol B: Oxidative Cleavage of 1,2-Cyclododecanediol

Objective: To demonstrate the utility of the cyclic diol as a precursor to linear C12 diacids.

Methodology:

  • Dissolve 1,2-cyclododecanediol in acetic acid.

  • Add excess Sodium Periodate (

    
    ) or use Nitric Acid oxidation (industrial standard).
    
  • Stir at 60°C for 4 hours.

  • Quench with water and extract the white precipitate.

  • Characterization: IR spectroscopy will show the disappearance of the -OH stretch (3300 cm⁻¹) and appearance of the broad -COOH peak (2500-3000 cm⁻¹) and carbonyl stretch (1700 cm⁻¹), confirming ring opening to 1,12-dodecanedioic acid .

Logic of Selection (Decision Matrix)

The following decision tree helps researchers select the correct isomer based on their end-goal.

D Start Select Diol Requirement Polymer Goal: Polymer Synthesis (Polyester/PU) Start->Polymer Intermediate Goal: Chemical Intermediate (Fragrance/Diacid) Start->Intermediate Linear Use 1,12-Dodecanediol (Primary -OH, Fast Kinetics) Polymer->Linear High MW Required Cyclic Use 1,2-Cyclododecanediol (Secondary -OH, Ring Strain) Polymer->Cyclic High Tg / Niche (Rare) Intermediate->Linear Crosslinker Intermediate->Cyclic Oxidative Cleavage Source

Figure 2: Decision matrix for selecting C12 diol isomers.

References

  • Sigma-Aldrich. 1,12-Dodecanediol Product Specification & Properties.Link

  • PubChem. 1,12-Dodecanediol Compound Summary (CID 79758). National Library of Medicine. Link

  • ChemicalBook. 1,2-Cyclododecanediol Properties and Isomers.Link

  • Organic Chemistry Portal. Oxidative Cleavage of 1,2-Diols using Periodate.Link

  • ResearchGate. Polyurethane Synthesis from Bio-based Diols: Kinetics of Primary vs Secondary Hydroxyls.Link

Sources

spectroscopic characterization of cyclododecanediol reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Spectroscopic Characterization of 1,2-Cyclododecanediol Reaction Products

Executive Summary: The Macrocyclic Challenge

1,2-Cyclododecanediol is a critical intermediate in the synthesis of dodecanedioic acid (DDDA) —a monomer essential for Nylon 6,12 and Corrugan—and macrocyclic musk fragrances. However, its characterization presents unique challenges due to conformational mobility and stereoisomerism (cis vs. trans).

This guide compares the performance of three primary spectroscopic alternatives—High-Field NMR , FTIR , and GC-MS —for characterizing the diol and its oxidative cleavage products. We provide experimental protocols and data-driven insights to select the optimal analytical workflow for your specific development stage.

Comparative Analysis of Characterization Alternatives

The "product" evaluated here is the Analytical Workflow . We compare three methodologies based on Resolution, Speed, and Structural Insight.

Table 1: Performance Matrix of Spectroscopic Methods
FeatureMethod A: 1H/13C NMR Method B: FTIR Spectroscopy Method C: GC-MS
Primary Utility Stereochemical assignment (cis vs trans) & conformational analysis.Real-time reaction monitoring (functional group conversion).[1]Impurity profiling & trace analysis of oxidation byproducts.[1]
Differentiation Power High. Can distinguish axial/equatorial protons and diastereomers.[1]Low. Hard to distinguish stereoisomers; good for Diol vs. Acid.[1]Medium. Distinguishes products by mass/fragmentation; requires derivatization.[1]
Sample Requirement ~5-10 mg, deuterated solvent (e.g., CDCl3).<1 mg (ATR) or in-situ probe.[1]<1 µg, often requires silylation (BSTFA).[1]
Limitations Signal broadening due to macrocyclic ring flipping at room temp.[1]Cannot quantify cis/trans ratio accurately in mixtures.Thermal instability of diols can lead to dehydration in the injector.
Verdict Gold Standard for structure validation.Best Alternative for process control.[1]Best Alternative for purity/yield quantitation.[1]

Technical Deep Dive: Distinguishing the Isomers

The reactivity of 1,2-cyclododecanediol toward oxidative cleavage (e.g., with NaIO4 or RuO4) is heavily dependent on its stereochemistry. Cis-diols typically form cyclic ester intermediates more readily than trans-diols.[1]

A. NMR Spectroscopy (The Gold Standard)

Cyclododecane derivatives often adopt a "square" [3333] lattice conformation, making protons magnetically non-equivalent.

  • Experimental Insight: At Room Temperature (RT), signals may broaden due to pseudorotation.

  • Protocol Tip: Run NMR at 323 K (50°C) to sharpen peaks by inducing fast exchange, or 233 K (-40°C) to freeze the conformation.

Diagnostic Signals:

  • 
    -Carbinol Protons (CH-OH): 
    
    • Cis-isomer:

      
       3.8 – 4.0 ppm (Multiplet, smaller 
      
      
      
      ~4-6 Hz due to gauche/axial-equatorial coupling).
    • Trans-isomer:

      
       3.4 – 3.6 ppm (Multiplet, larger 
      
      
      
      ~8-10 Hz if diaxial).
  • 13C NMR: The carbinol carbon typically shifts upfield in the cis isomer (

    
     ~70 ppm) relative to the trans isomer (
    
    
    
    ~73-74 ppm) due to the
    
    
    -gauche effect.
B. Reaction Monitoring: Oxidative Cleavage to Dodecanedioic Acid

When converting the diol to DDDA, the spectroscopic signature changes drastically.

  • Target Product: Dodecanedioic Acid (HOOC-(CH2)10-COOH).[1]

  • Key Transition: Disappearance of the secondary alcohol and appearance of the carboxylic acid.

DOT Diagram 1: Analytical Workflow for Cleavage Monitoring

G Start Reaction Mixture (Diol + Oxidant) Sample Aliquot Sampling Start->Sample Decision Select Method Sample->Decision IR FTIR (ATR) Rapid Check Decision->IR In-process NMR 1H NMR Quantification Decision->NMR End-point IR_Result Peak Shift: 3300 -> 1700 cm-1 IR->IR_Result NMR_Result Signal Shift: 3.8 ppm -> 2.3 ppm NMR->NMR_Result End Confirm Conversion >98% IR_Result->End NMR_Result->End

Figure 1: Decision matrix for selecting the appropriate analytical tool during the oxidative cleavage of cyclododecanediol.

Detailed Experimental Protocols

Protocol 1: High-Resolution NMR Characterization

Validates stereochemistry and purity.

  • Sample Prep: Dissolve 10 mg of isolated product in 0.6 mL CDCl3 (Chloroform-d).

    • Note: If the product is the diacid (DDDA), use DMSO-d6 or MeOD for solubility.

  • Acquisition:

    • Pulse Sequence: standard zg30 (proton) and jmod or deptq (carbon).[1]

    • Scans: 16 (Proton), 512 (Carbon).

    • Relaxation Delay (D1): Set to 5 seconds to ensure accurate integration of the carbinol protons, which often have long T1 relaxation times in rigid macrocycles.

  • Processing: Apply 0.3 Hz line broadening (LB). Reference residual solvent peak (CDCl3: 7.26 ppm).[1]

Protocol 2: GC-MS Derivatization (Silylation)

Validates trace impurities and conversion yield.

  • Preparation: Take 50 µL of reaction mixture. Evaporate solvent under N2 stream.[1]

  • Derivatization: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes. (Essential to silylate both hindered OH groups).[1]

  • Analysis: Inject 1 µL into GC-MS (Split 50:1).

    • Column: DB-5ms or equivalent non-polar column.[1]

    • Ramp: 100°C to 280°C at 10°C/min.[1]

    • Self-Validation: Look for the M+ peak of the bis-TMS ether (MW of Diol + 144).

Mechanistic & Structural Logic

Understanding the reaction pathway is crucial for interpreting the spectra. The oxidative cleavage proceeds via a cyclic ester intermediate.

DOT Diagram 2: Oxidative Cleavage Pathway & Spectral Shifts

Reaction Diol 1,2-Cyclododecanediol (Substrate) NMR: δ 3.8 (CH-OH) IR: 3300 (OH) Inter Cyclic Periodate/Ester (Intermediate) Transient Species Diol->Inter + Oxidant (NaIO4/RuO4) Aldehyde Dialdehyde Intermediate (Unstable) NMR: δ 9.8 (CHO) Inter->Aldehyde C-C Cleavage Acid Dodecanedioic Acid (Product) NMR: δ 2.3 (CH2-COOH) IR: 1705 (C=O) Aldehyde->Acid Further Oxidation

Figure 2: Reaction pathway showing the evolution of spectroscopic markers from the diol to the diacid.[1]

References

  • Macrocyclic Conformational Analysis

    • Title: Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy.
    • Source: NIH / PMC.[1]

    • URL:[Link]

  • Oxidative Cleavage Methodology

    • Title: Oxidative carbon–carbon bond cleavage of 1,2-diols to carboxylic acids/ketones.
    • Source: Green Chemistry (RSC).[1]

    • URL:[Link]

  • General Spectroscopic Data for 1,2-Cyclododecanediol

    • Title: 1,2-Cyclododecanediol | C12H24O2 | CID 85817.[2]

    • Source: PubChem.[1]

    • URL:[Link][1]

  • Reaction of Diols with Carbonates (Alternative Pathway)

    • Title: Preparation of polycarbonate diols (PCDLs) from dimethyl carbonate (DMC) and diols.[3]

    • Source: RSC Advances.[1]

    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.